molecular formula C12H11NO B2392973 5-benzyl-1H-pyrrole-2-carbaldehyde CAS No. 68464-72-2

5-benzyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B2392973
CAS No.: 68464-72-2
M. Wt: 185.226
InChI Key: VIHSCRYTTYAHKJ-UHFFFAOYSA-N
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Description

5-Benzyl-1H-pyrrole-2-carbaldehyde (CAS 68464-72-2) is a benzyl-substituted pyrrole-2-carboxaldehyde derivative. Pyrrole-2-carboxaldehydes are recognized as key scaffolds in medicinal chemistry and are found in various natural products and advanced glycation end products (AGEs) like the diabetes marker pyrraline . The presence of both a reactive aldehyde group and a benzyl moiety on the pyrrole ring makes this compound a versatile building block for synthesizing more complex heterocyclic structures, including azaindoles, which are of significant interest in drug discovery . Researchers utilize this aldehyde in metal-catalyzed heteroannulation reactions and as a precursor for the development of novel chemical analogues, such as cannabinoid receptor type 2 (CB2) agonists . The compound serves as a valuable intermediate in organic synthesis, enabling access to a diverse chemical space for biological evaluation. Safety Notice: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzyl-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-9-12-7-6-11(13-12)8-10-4-2-1-3-5-10/h1-7,9,13H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHSCRYTTYAHKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-benzyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 5-benzyl-1H-pyrrole-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document details the primary synthetic strategies, including the preparation of the key precursor and its subsequent formylation, supported by detailed experimental protocols and characterization data.

Introduction

Pyrrole-2-carbaldehydes are a class of organic compounds that serve as versatile intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and natural products. The presence of both a reactive aldehyde group and the pyrrole nucleus allows for diverse chemical modifications, making them attractive scaffolds for drug design. The 5-benzyl substituted analogue, this compound, is of particular interest due to the incorporation of a lipophilic benzyl group, which can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds.

This guide focuses on a robust and widely applicable two-step synthetic sequence: the synthesis of the 2-benzyl-1H-pyrrole precursor via the Paal-Knorr reaction, followed by its regioselective formylation to the target aldehyde using the Vilsmeier-Haack reaction.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the construction of the pyrrole ring system, yielding 2-benzyl-1H-pyrrole. The second step introduces the formyl group at the C5 position of the pyrrole ring.

Synthesis_Pathway Start Starting Materials Step1 Paal-Knorr Synthesis Start->Step1 Intermediate 2-Benzyl-1H-pyrrole Step1->Intermediate Step2 Vilsmeier-Haack Formylation Intermediate->Step2 Product This compound Step2->Product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Benzyl-1H-pyrrole (Paal-Knorr Synthesis)

The Paal-Knorr synthesis is a classic and efficient method for the preparation of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][2][3] In this case, 1-phenyl-1,4-pentanedione is reacted with an ammonia source to yield 2-benzyl-1H-pyrrole.

Reaction Scheme:

Experimental Procedure:

A mixture of 1-phenyl-1,4-pentanedione (1.0 eq) and a suitable ammonium salt such as ammonium acetate or ammonium carbonate (excess) in a solvent like acetic acid or ethanol is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford 2-benzyl-1H-pyrrole.

Quantitative Data for Step 1:

ParameterValue
Starting Material1-Phenyl-1,4-pentanedione
ReagentAmmonium Acetate
SolventAcetic Acid
Reaction TemperatureReflux
Reaction Time2-4 hours
Typical Yield75-85%
Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] In this step, 2-benzyl-1H-pyrrole is treated with the Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the electron-rich C5-position of the pyrrole ring.

Reaction Scheme:

Experimental Procedure:

To a cooled (0 °C) solution of N,N-dimethylformamide (DMF, excess) is added phosphorus oxychloride (POCl₃, 1.1-1.5 eq) dropwise, maintaining the temperature below 10 °C. The resulting mixture is stirred at this temperature for a short period to allow for the formation of the Vilsmeier reagent. A solution of 2-benzyl-1H-pyrrole (1.0 eq) in DMF is then added dropwise to the Vilsmeier reagent at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched by pouring it onto ice-water and neutralizing with a base such as sodium hydroxide or sodium carbonate solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Quantitative Data for Step 2:

ParameterValue
Starting Material2-Benzyl-1H-pyrrole
ReagentsPOCl₃, DMF
Reaction Temperature0 °C to room temperature
Reaction Time2-6 hours
Typical Yield60-75%

Characterization Data

The structural confirmation of the intermediate and the final product is crucial. The following tables summarize the expected spectroscopic data for 2-benzyl-1H-pyrrole and this compound.

Table 1: Spectroscopic Data for 2-Benzyl-1H-pyrrole

TechniqueData
¹H NMR δ (ppm): 7.35-7.15 (m, 5H, Ar-H), 6.60 (m, 1H, pyrrole-H), 6.15 (t, 1H, pyrrole-H), 5.90 (m, 1H, pyrrole-H), 3.95 (s, 2H, CH₂), NH proton signal may be broad.
¹³C NMR δ (ppm): 139.0 (Ar-C), 132.0 (pyrrole-C), 128.5 (Ar-CH), 128.4 (Ar-CH), 126.0 (Ar-CH), 108.0 (pyrrole-CH), 107.5 (pyrrole-CH), 105.5 (pyrrole-CH), 35.0 (CH₂).
IR (cm⁻¹) ~3400 (N-H stretch), 3100-3000 (C-H aromatic stretch), 2920, 2850 (C-H aliphatic stretch), 1600, 1495, 1450 (C=C aromatic stretch).
Mass Spec (m/z) M⁺ calculated for C₁₁H₁₁N: 157.09.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR δ (ppm): 9.50 (s, 1H, CHO), 7.40-7.20 (m, 5H, Ar-H), 6.90 (d, 1H, pyrrole-H), 6.10 (d, 1H, pyrrole-H), 4.00 (s, 2H, CH₂), NH proton signal may be broad.
¹³C NMR δ (ppm): 180.0 (CHO), 142.0 (pyrrole-C), 138.0 (Ar-C), 132.0 (pyrrole-C), 129.0 (Ar-CH), 128.8 (Ar-CH), 127.0 (Ar-CH), 122.0 (pyrrole-CH), 110.0 (pyrrole-CH), 35.5 (CH₂).
IR (cm⁻¹) ~3300 (N-H stretch), 3100-3000 (C-H aromatic stretch), 2820, 2720 (C-H aldehyde stretch), ~1660 (C=O aldehyde stretch), 1600, 1490, 1450 (C=C aromatic stretch).
Mass Spec (m/z) M⁺ calculated for C₁₂H₁₁NO: 185.08.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic procedures.

Paal_Knorr_Workflow cluster_0 Step 1: Paal-Knorr Synthesis A 1. Mix 1-phenyl-1,4-pentanedione and ammonium acetate in acetic acid B 2. Reflux the mixture A->B C 3. Monitor reaction by TLC B->C D 4. Cool and remove solvent C->D E 5. Workup with organic solvent and water D->E F 6. Purify by column chromatography E->F G 2-Benzyl-1H-pyrrole F->G Vilsmeier_Haack_Workflow cluster_1 Step 2: Vilsmeier-Haack Formylation H 1. Prepare Vilsmeier reagent (POCl₃ + DMF at 0 °C) I 2. Add 2-benzyl-1H-pyrrole solution H->I J 3. Stir at room temperature I->J K 4. Monitor reaction by TLC J->K L 5. Quench with ice-water and neutralize K->L M 6. Extract with organic solvent L->M N 7. Purify by column chromatography M->N O This compound N->O

References

An In-depth Technical Guide on the Physicochemical Properties of 5-benzyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-benzyl-1H-pyrrole-2-carbaldehyde. Due to the limited availability of experimentally determined data for this specific compound, this document also includes detailed, standard experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Data

The following table summarizes the available physicochemical data for this compound. It is important to note that much of the available data is computationally predicted, and experimental verification is recommended.

PropertyValueSource
Molecular Formula C₁₂H₁₁NOChemScene[1]
Molecular Weight 185.22 g/mol ChemScene[1]
CAS Number 68464-72-2ChemScene[1]
Melting Point Data Not Available-
Boiling Point Data Not Available-
Solubility Data Not Available-
pKa Data Not Available-
Topological Polar Surface Area (TPSA) 32.86 Ų (Predicted)ChemScene[1]
LogP (Octanol-Water Partition Coefficient) 2.418 (Predicted)ChemScene[1]
Hydrogen Bond Donors 1 (Predicted)ChemScene[1]
Hydrogen Bond Acceptors 1 (Predicted)ChemScene[1]
Rotatable Bonds 3 (Predicted)ChemScene[1]

Experimental Protocols

The following sections detail standard laboratory procedures for determining essential physicochemical properties. These are generalized methods applicable to solid organic compounds like this compound.

The melting point is a crucial indicator of a compound's purity.[2][3][4] A pure substance typically melts over a narrow range of 1-2°C.[5]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[4][5]

  • Capillary tubes (sealed at one end)[2]

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

  • Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the compound will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. Repeat until the sample column is approximately 2-3 mm high.[5]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is positioned correctly to accurately measure the temperature of the heating block.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows the subsequent, more accurate measurements to be performed more efficiently.[4]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample. Heat the block slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[4][5]

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[3][4]

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[6][7]

Apparatus:

  • Analytical balance

  • Vials or flasks with secure caps

  • Constant temperature shaker bath or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of purified water (or other solvent). The presence of undissolved solid is necessary to ensure saturation.[6]

  • Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, allow the vial to stand at the same constant temperature to let the excess solid settle. To ensure complete removal of undissolved solid, the supernatant must be clarified by centrifugation or filtration.[6]

  • Quantification: Carefully withdraw a known volume of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a pre-calibrated analytical technique like UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

Visualizations

The following diagram illustrates a logical workflow for the experimental characterization of a novel compound like this compound.

G cluster_start Compound Synthesis & Purification cluster_physchem Physicochemical Property Determination cluster_analytical Structural & Purity Verification cluster_data Data Analysis & Reporting Compound This compound Purity Purity Assessment (HPLC, LC-MS) Compound->Purity Verify >95% Purity MeltingPoint Melting Point Analysis (Capillary Method) Analysis Data Compilation & Analysis MeltingPoint->Analysis Solubility Solubility Assay (Shake-Flask Method) Solubility->Analysis pKa pKa Determination (Potentiometric or Spectrophotometric) pKa->Analysis LogP LogP Measurement (Shake-Flask or HPLC) LogP->Analysis Structure Structural Confirmation (NMR, Mass Spec) Purity->Structure Confirm Identity Structure->MeltingPoint Structure->Solubility Structure->pKa Structure->LogP Report Technical Report Generation Analysis->Report

Workflow for the physicochemical characterization of a target compound.

This diagram shows how fundamental physicochemical properties are interconnected and influence key aspects of the drug development process.

G Solubility Aqueous Solubility Absorption Absorption (Bioavailability) Solubility->Absorption Formulation Formulation Development Solubility->Formulation Permeability Membrane Permeability Permeability->Absorption Distribution Distribution (Tissue Penetration) Absorption->Distribution Metabolism Metabolism (Stability) LogP LogP (Lipophilicity) LogP->Solubility LogP->Permeability LogP->Metabolism LogP->Distribution pKa pKa (Ionization) pKa->Solubility

References

Spectroscopic Characterization of 5-benzyl-1H-pyrrole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-benzyl-1H-pyrrole-2-carbaldehyde, a heterocyclic aromatic aldehyde, holds significant interest for researchers in medicinal chemistry and materials science due to the versatile reactivity of the pyrrole and aldehyde functionalities. Its structural elucidation and purity assessment rely heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound and detailed experimental protocols for its characterization. While specific experimental spectra for this compound (CAS No. 68464-72-2) are not widely available in public spectral databases, this guide offers a robust prediction and analysis based on the well-established principles of organic spectroscopy and data from analogous structures.

Predicted Spectroscopic Data

The structural confirmation of this compound is achieved through the synergistic interpretation of NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR)

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) in parts per million (ppm) are referenced to a standard, typically tetramethylsilane (TMS).

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aldehyde-H9.5 - 9.8s (singlet)-1H
Pyrrole N-H9.0 - 11.0br s (broad singlet)-1H
Phenyl-H (ortho, meta, para)7.2 - 7.4m (multiplet)-5H
Pyrrole-H (position 3)6.8 - 7.0d (doublet)~3-41H
Pyrrole-H (position 4)6.2 - 6.4d (doublet)~3-41H
Benzyl-CH₂4.0 - 4.2s (singlet)-2H

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
Aldehyde C=O175 - 185
Phenyl C (quaternary)138 - 142
Pyrrole C (C2)130 - 135
Phenyl C (CH)126 - 129
Pyrrole C (C5)125 - 130
Pyrrole C (C3)115 - 120
Pyrrole C (C4)108 - 112
Benzyl CH₂35 - 40
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (pyrrole)3200 - 3400Medium, Broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (alkane, CH₂)2850 - 3000Medium
C=O Stretch (aldehyde)1660 - 1690Strong
C=C Stretch (aromatic/pyrrole)1450 - 1600Medium to Strong
C-N Stretch1300 - 1400Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

IonPredicted m/zInterpretation
[M]⁺185Molecular Ion
[M-1]⁺184Loss of H radical from aldehyde
[M-29]⁺156Loss of CHO radical
[M-C₇H₇]⁺94Loss of benzyl radical
[C₇H₇]⁺91Benzyl cation (tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry NMR tube. The choice of solvent is crucial and should be based on the solubility of the compound and the desired resolution of the spectrum.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal peak shape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Phase (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Thin Film: If the compound is a low-melting solid or an oil, a thin film can be prepared by dissolving the sample in a volatile solvent, applying a drop to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment (or the KBr pellet holder).

  • Data Acquisition:

    • Place the sample in the spectrometer's sample holder.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane.

  • Ionization Method:

    • Electron Ionization (EI): This is a common technique for volatile compounds. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam.

    • Electrospray Ionization (ESI): This is a softer ionization technique suitable for a wider range of compounds. The sample solution is sprayed into the ion source, creating charged droplets from which ions are desorbed.

  • Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition and Analysis: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The molecular ion peak will confirm the molecular weight, and the fragmentation pattern will provide structural clues.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow Start Purified this compound NMR NMR Spectroscopy Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR Functional_Groups Functional Group Identification IR->Functional_Groups Molecular_Weight Molecular Weight Determination MS->Molecular_Weight Fragmentation Fragmentation Pattern Analysis MS->Fragmentation Structure_Elucidation Structural Elucidation H_NMR->Structure_Elucidation C_NMR->Structure_Elucidation Functional_Groups->Structure_Elucidation Molecular_Weight->Structure_Elucidation Fragmentation->Structure_Elucidation Final_Structure Confirmed Structure of this compound Structure_Elucidation->Final_Structure

Caption: Workflow for Spectroscopic Characterization.

An In-depth Technical Guide on the Crystallographic Analysis of 5-benzyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest search, the specific crystal structure of 5-benzyl-1H-pyrrole-2-carbaldehyde has not been deposited in publicly accessible crystallographic databases such as the Cambridge Structural Database (CSD). This guide, therefore, provides a comprehensive overview of the methodologies for its synthesis, crystallization, and prospective crystallographic analysis, based on established protocols for analogous compounds. For comparative purposes, crystallographic data for a related substituted pyrrole derivative is included.

Introduction

This compound is a heterocyclic aromatic aldehyde of interest in medicinal chemistry and materials science. The pyrrole-2-carbaldehyde scaffold is a key component in various biologically active molecules. Understanding the three-dimensional structure of this compound through single-crystal X-ray diffraction is crucial for elucidating structure-activity relationships, designing novel derivatives, and understanding its solid-state properties. This document outlines the necessary experimental procedures to achieve this and presents reference crystallographic data.

Experimental Protocols

2.1. Synthesis of this compound

A plausible synthetic route for this compound can be adapted from known procedures for the synthesis of 5-substituted pyrrole-2-carboxaldehydes.[1] A common method involves the Vilsmeier-Haack formylation of a suitable pyrrole precursor.

General Procedure:

  • Starting Material: 2-benzyl-1H-pyrrole.

  • Reagents: Phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).

  • Reaction:

    • Cool a solution of DMF to 0°C in an inert atmosphere.

    • Slowly add POCl₃ to the cooled DMF to form the Vilsmeier reagent.

    • Add a solution of 2-benzyl-1H-pyrrole in a suitable solvent (e.g., dichloromethane) to the Vilsmeier reagent at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Work-up:

    • Carefully quench the reaction by pouring it into a cold aqueous solution of sodium acetate or sodium carbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

2.2. Crystallization

The growth of single crystals suitable for X-ray diffraction is a critical step. Several methods can be employed, and the choice of solvent is crucial.

General Procedure for Crystallization:

  • Solvent Selection: Screen various solvents in which the compound is sparingly soluble at room temperature but readily soluble upon heating. Common choices include ethanol, methanol, acetonitrile, ethyl acetate, and hexane, or mixtures thereof.

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent to create a saturated or near-saturated solution.

    • Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

  • Slow Cooling:

    • Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

  • Vapor Diffusion:

    • Dissolve the compound in a good solvent and place it in a small open vial.

    • Place this vial inside a larger sealed container that contains a poor solvent (an "anti-solvent") in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.

A documented procedure for a similar compound involved dissolving the compound (100 mg) in 2 mL of methanol and allowing for controlled evaporation at room temperature.[2]

Prospective Crystallographic Analysis

Once suitable single crystals are obtained, they can be analyzed by single-crystal X-ray diffraction.

Workflow for Crystallographic Analysis:

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction Synthesis Synthesis of this compound Purification Column Chromatography Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystal_Growth Single Crystal Growth Solvent_Screening->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure Final Crystal Structure & Data

Workflow from Synthesis to Crystal Structure Determination.

Reference Crystallographic Data

While data for the target compound is unavailable, the crystallographic data for a related substituted pyrrole derivative, compound 2n from a supporting information file, is presented below for reference.[2] This can provide an indication of the expected unit cell parameters and space group for similar molecules.

Table 1: Crystal Data and Structure Refinement for a Related Pyrrole Derivative (Compound 2n) [2]

ParameterValue
Empirical formulaC₂₄H₂₀N₂O₇S₂
Formula weight512.54
Temperature/K298
Crystal systemOrthorhombic
Space groupPbcn
a/Å15.700(2)
b/Å11.2137(13)
c/Å26.345(3)
α/°90
β/°90
γ/°90
Volume/ų4636.9(9)
Z8
ρcalcg/cm³1.468
μ/mm⁻¹0.258
F(000)2128.0
Crystal size/mm³0.3 x 0.2 x 0.1
RadiationMoKα (λ = 0.71073)
2θ range for data collection/°4.96 to 50.68
Index ranges-18 ≤ h ≤ 18, -13 ≤ k ≤ 13, -31 ≤ l ≤ 31
Reflections collected21623
Independent reflections4201 [Rint = 0.0435, Rsigma = 0.0433]
Data/restraints/parameters4201/0/328
Goodness-of-fit on F²1.050
Final R indexes [I>=2σ (I)]R₁ = 0.0465, wR₂ = 0.1213
Final R indexes [all data]R₁ = 0.0664, wR₂ = 0.1332
Largest diff. peak/hole / e Å⁻³0.27/-0.32

Conclusion

This technical guide provides a framework for researchers and drug development professionals to undertake the synthesis, crystallization, and crystallographic analysis of this compound. While the specific crystal structure of this compound is not yet publicly documented, the outlined experimental protocols, coupled with the reference data from a related structure, offer a solid foundation for its future determination and characterization. The elucidation of its three-dimensional structure will undoubtedly contribute to a deeper understanding of its chemical properties and potential applications.

References

A Technical Guide to the Solubility of 5-benzyl-1H-pyrrole-2-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of 5-benzyl-1H-pyrrole-2-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document focuses on the standardized experimental protocol for determining thermodynamic solubility. The methodologies presented are based on the widely accepted shake-flask method, considered the gold standard for equilibrium solubility measurements.[1][2] This guide also includes an illustrative data presentation and a visual workflow to aid researchers in designing and executing their own solubility studies.

Introduction

This compound is a versatile heterocyclic aldehyde that serves as a crucial building block in medicinal chemistry and materials science. Its structural motif is found in a variety of compounds with diverse pharmacological activities. Understanding the solubility of this compound in different organic solvents is paramount for its synthesis, purification, formulation, and application in various experimental and industrial settings. Solubility dictates the choice of reaction media, crystallization conditions, and the methods for its incorporation into drug delivery systems. This guide provides the necessary framework for determining and understanding the solubility profile of this important chemical entity.

Quantitative Solubility Data

Table 1: Illustrative Solubility of this compound in Common Organic Solvents at 25°C

SolventMolar Solubility (mol/L)Solubility ( g/100 mL)Method
MethanolHypothetical ValueHypothetical ValueShake-Flask
EthanolHypothetical ValueHypothetical ValueShake-Flask
AcetoneHypothetical ValueHypothetical ValueShake-Flask
Ethyl AcetateHypothetical ValueHypothetical ValueShake-Flask
DichloromethaneHypothetical ValueHypothetical ValueShake-Flask
ChloroformHypothetical ValueHypothetical ValueShake-Flask
Dimethyl Sulfoxide (DMSO)Hypothetical ValueHypothetical ValueShake-Flask
N,N-Dimethylformamide (DMF)Hypothetical ValueHypothetical ValueShake-Flask
TolueneHypothetical ValueHypothetical ValueShake-Flask
HexaneHypothetical ValueHypothetical ValueShake-Flask

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a robust and widely recognized technique for determining the thermodynamic (or equilibrium) solubility of a solid compound in a solvent.[1][2] The principle involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then measured.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials or flasks with screw caps or stoppers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

Procedure
  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[3]

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples at a constant speed (e.g., 150-300 rpm) for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[3] A preliminary study can be conducted to determine the time required to reach a stable concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.[3]

  • Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of the compound in the solvent based on the measured concentration and the dilution factor. The results can be expressed in various units, such as moles per liter (mol/L) or grams per 100 milliliters ( g/100 mL).

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_analysis Data Analysis prep1 Weigh excess This compound prep2 Add to known volume of organic solvent prep1->prep2 Dispense equil1 Seal vials prep2->equil1 equil2 Agitate at constant temperature (24-72h) equil1->equil2 sep1 Allow excess solid to settle equil2->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter supernatant (0.22 µm filter) sep2->sep3 quant1 Dilute filtered saturated solution sep3->quant1 quant2 Analyze by HPLC (or other method) quant1->quant2 analysis1 Calculate solubility from concentration and dilution factor quant2->analysis1

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

This technical guide outlines the critical importance of understanding the solubility of this compound in organic solvents for its effective use in research and development. While specific quantitative data is currently lacking, the provided experimental protocol for the shake-flask method offers a standardized approach for researchers to generate reliable and reproducible solubility data. The illustrative data table and workflow diagram serve as practical tools to guide experimental design and data presentation. Accurate solubility data is a fundamental prerequisite for the successful application of this versatile compound in the synthesis of novel molecules with potential therapeutic and material applications.

References

The Discovery, Isolation, and Therapeutic Potential of Pyrrole-2-Carboxaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-2-carboxaldehyde derivatives represent a versatile class of heterocyclic compounds with a growing presence in the fields of natural product chemistry and drug discovery. Possessing a unique scaffold that combines an aromatic pyrrole ring with a reactive aldehyde group, these molecules exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties.[1] This technical guide provides an in-depth overview of the discovery of these derivatives from natural sources, detailed protocols for their isolation and chemical synthesis, and a summary of their quantitative biological activities. Furthermore, it explores the key signaling pathways through which these compounds exert their effects, offering valuable insights for researchers and professionals engaged in the development of novel therapeutics.

Discovery and Natural Sources

Pyrrole-2-carboxaldehyde and its derivatives are widespread in nature, having been isolated from a diverse range of organisms, including fungi, plants, and marine invertebrates.[2][3] In many instances, these compounds are not products of enzymatic biosynthesis but rather arise from non-enzymatic Maillard reactions between amines and reducing sugars.[4]

Notable natural sources include:

  • Fungi: Various fungi produce pyrrole-2-carboxaldehyde derivatives, often as part of their secondary metabolism.[2]

  • Plants: The roots of plants such as Angelica dahurica have been found to contain a variety of these alkaloids, termed dahurines.[5]

  • Marine Sponges: Marine sponges of the genus Agelas and Mycale are particularly rich sources of brominated and other substituted pyrrole-2-carboxaldehyde derivatives.[2][6]

Quantitative Biological Activity

The diverse structures of naturally occurring and synthetic pyrrole-2-carboxaldehyde derivatives have led to a range of biological activities. The following tables summarize key quantitative data for some of these compounds.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Pyrrole-2-Carboxaldehyde Derivatives from Angelica dahurica

CompoundIC50 (µM)Source
Dahurine B52.0 ± 0.5[7]
Dahurine C48.2 ± 0.1[7]
Dahurine D47.5 ± 0.2[7]
Known Compound 1050.4 ± 0.6[7]
Known Compound 1152.5 ± 3.4[7]
Huperzine A (Positive Control)0.6 ± 0.1[7]

Table 2: Antimicrobial Activity of Aconicaramide (a Pyrrole-2-Carboxaldehyde Derivative)

MicroorganismMIC (µg/mL)Source
Micrococcus caseolyticus200[8]
Staphylococcus epidermidis400[8]
Staphylococcus aureus800[8]

Experimental Protocols

Generalized Protocol for Isolation from Natural Sources (Marine Sponges)

This protocol provides a general framework for the isolation of pyrrole-2-carboxaldehyde derivatives from marine sponges. Specific details may need to be optimized based on the particular species and target compounds.

a) Extraction:

  • The fresh or freeze-dried sponge material is macerated and extracted exhaustively with a polar solvent such as methanol (MeOH) or a mixture of dichloromethane (CH2Cl2) and MeOH at room temperature.

  • The combined extracts are concentrated under reduced pressure to yield a crude extract.

b) Solvent Partitioning:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Each fraction is concentrated in vacuo. The pyrrole-2-carboxaldehyde derivatives are typically found in the more polar fractions (EtOAc and n-BuOH).

c) Chromatographic Purification:

  • The bioactive fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., n-hexane/EtOAc followed by CH2Cl2/MeOH).

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing the target compounds are pooled and further purified by repeated column chromatography on silica gel or Sephadex LH-20.

  • Final purification is achieved by high-performance liquid chromatography (HPLC), often on a C18 reversed-phase column with a mobile phase of acetonitrile/water or methanol/water, to yield the pure pyrrole-2-carboxaldehyde derivatives.

Chemical Synthesis: Vilsmeier-Haack Reaction for Pyrrole-2-carboxaldehyde

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic rings, including pyrrole.[9]

a) Reagents and Equipment:

  • Pyrrole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Ethylene dichloride

  • Sodium acetate trihydrate

  • Sodium carbonate

  • Petroleum ether

  • Round-bottom flask with a dropping funnel and stirrer

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

b) Procedure:

  • In a round-bottom flask, cool DMF in an ice bath.

  • Slowly add POCl3 to the DMF while maintaining the temperature between 10-20°C.

  • Remove the ice bath and stir the mixture for 15 minutes.

  • Re-cool the mixture in the ice bath and add ethylene dichloride.

  • Once the temperature is below 5°C, add a solution of freshly distilled pyrrole in ethylene dichloride.

  • Stir the reaction mixture at room temperature for a specified time.

  • Cool the mixture and cautiously add a solution of sodium acetate trihydrate in water.

  • Reflux the mixture for 15 minutes with vigorous stirring.

  • After cooling, transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ether.

  • Combine the organic layers and wash with a saturated sodium carbonate solution.

  • Dry the organic solution over anhydrous sodium carbonate, filter, and remove the solvents by distillation.

  • Purify the crude product by distillation under reduced pressure or by recrystallization from petroleum ether to obtain pure pyrrole-2-carboxaldehyde.[10]

Chemical Synthesis: De Novo Synthesis of Pyrrole-2-carboxaldehyde Derivatives

A modern approach allows for the de novo synthesis of polysubstituted pyrrole-2-carboxaldehyde derivatives from readily available starting materials.[2]

a) Reagents and Equipment:

  • Aryl methyl ketone

  • Arylamine

  • Acetoacetate ester

  • Copper(II) chloride (CuCl2)

  • Iodine (I2)

  • Dimethyl sulfoxide (DMSO)

  • Oxygen (O2 balloon)

  • Reaction vessel suitable for heating

b) Procedure:

  • To a reaction vessel, add the aryl methyl ketone, arylamine, acetoacetate ester, CuCl2, and I2 in DMSO.

  • Heat the mixture at 100°C under an oxygen atmosphere (balloon) for a specified time.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and add water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrrole-2-carboxaldehyde derivative.[2]

Signaling Pathways and Mechanisms of Action

Acetylcholinesterase Inhibition

Several pyrrole-2-carboxaldehyde derivatives, particularly those isolated from Angelica dahurica, have demonstrated inhibitory activity against acetylcholinesterase (AChE).[11] AChE is a key enzyme in the cholinergic nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an increase in the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a cornerstone for the treatment of Alzheimer's disease.

Cholinergic_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_Synapse ACh ACh->ACh_Synapse Release Vesicle Synaptic Vesicle AChE Acetylcholinesterase (AChE) ACh_Synapse->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_Synapse->AChR Binding Pyrrole_Derivative Pyrrole-2-carboxaldehyde Derivative Pyrrole_Derivative->AChE Inhibition Signal Signal Transduction AChR->Signal Activation

Caption: Inhibition of Acetylcholinesterase in the Cholinergic Synapse.

Hypoxia-Inducible Factor-1 (HIF-1) Signaling Pathway

Certain pyrrole-2-carboxaldehyde derivatives isolated from marine sponges have been shown to inhibit the activation of Hypoxia-Inducible Factor-1 (HIF-1).[8] HIF-1 is a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia). Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. In the context of cancer, HIF-1 activation can promote tumor growth and resistance to therapy. The inhibition of HIF-1 signaling by pyrrole-2-carboxaldehyde derivatives is thought to occur through the disruption of mitochondrial reactive oxygen species (ROS)-regulated pathways.[8]

HIF1_Signaling cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_N HIF-1α PHD Prolyl Hydroxylases (PHDs) HIF1a_N->PHD Hydroxylation Proteasome Proteasomal Degradation VHL VHL E3 Ligase PHD->VHL Recognition VHL->Proteasome Ubiquitination HIF1a_H HIF-1α HIF1_complex HIF-1 Complex HIF1a_H->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Activates Mito_ROS Mitochondrial ROS Mito_ROS->HIF1a_H Stabilizes Pyrrole_Derivative Pyrrole-2-carboxaldehyde Derivative Pyrrole_Derivative->Mito_ROS Disrupts

Caption: Inhibition of HIF-1 Signaling by Pyrrole-2-carboxaldehyde Derivatives.

Conclusion

Pyrrole-2-carboxaldehyde derivatives are a promising class of natural and synthetic compounds with significant potential for drug development. Their diverse biological activities, coupled with their relatively simple and versatile chemical structures, make them attractive scaffolds for medicinal chemistry campaigns. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of these fascinating molecules. Further investigation into their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel drugs targeting a range of diseases.

References

Thermal Stability of 5-benzyl-1H-pyrrole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the thermal stability of 5-benzyl-1H-pyrrole-2-carbaldehyde. Due to the limited publicly available experimental data on this specific compound, this document focuses on its known physicochemical properties, theoretical considerations for thermal stability, and standardized experimental protocols for its determination. Data from structurally related pyrrole derivatives are included to provide a comparative context. This guide is intended for researchers, scientists, and drug development professionals who require an understanding of the thermal characteristics of this and similar heterocyclic compounds.

Introduction

This compound is a substituted pyrrole derivative with potential applications in medicinal chemistry and materials science. The pyrrole ring is a fundamental scaffold in numerous pharmaceuticals and biologically active compounds. The thermal stability of such molecules is a critical parameter, influencing their synthesis, purification, storage, and formulation. Understanding the response of this compound to thermal stress is essential for predicting its shelf-life, identifying potential degradation pathways, and ensuring its quality and efficacy in various applications.

This guide outlines the current state of knowledge regarding the thermal properties of this compound and provides detailed methodologies for its experimental evaluation using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 68464-72-2[1]
Molecular Formula C₁₂H₁₁NO[1]
Molecular Weight 185.22 g/mol [1]
Appearance Not specified-
Melting Point Not available-
Boiling Point Not available-
Decomposition Temp. Not available-

For comparison, the parent compound, pyrrole-2-carbaldehyde, is a light yellow crystalline solid with a melting point in the range of 43-51 °C.[2][3][4]

Theoretical Considerations for Thermal Decomposition

The thermal stability of this compound is dictated by the strength of the covalent bonds within its structure. The molecule consists of a pyrrole ring, a benzyl substituent at the 5-position, and a carbaldehyde (formyl) group at the 2-position. Potential thermal decomposition pathways can be hypothesized based on the relative bond energies. The C-C bond between the pyrrole ring and the benzyl group, as well as the C-C bond of the carbaldehyde group, are likely points of initial fragmentation upon heating. The pyrrole ring itself is aromatic and relatively stable, but substituents can lower its overall stability.

A plausible, simplified decomposition pathway might involve the initial cleavage of the benzyl group or the aldehyde group, followed by further fragmentation or polymerization of the resulting pyrrole radicals.

G Hypothetical Thermal Decomposition Pathway A This compound B Initial Heat Application (Thermal Stress) A->B C Cleavage of Benzyl Group B->C Pathway 1 D Cleavage of Aldehyde Group B->D Pathway 2 E Pyrrole Radical Intermediates C->E D->E F Further Fragmentation (e.g., CO, smaller hydrocarbons) E->F G Polymerization/Char Formation E->G G TGA Experimental Workflow A Sample Preparation (5-10 mg in TGA pan) B Instrument Setup (Inert Atmosphere, N₂) A->B C Heating Program (e.g., 10 °C/min to 800 °C) B->C D Data Acquisition (Mass vs. Temperature) C->D E Data Analysis (TGA/DTG Curves) D->E F Determine T(onset) & Mass Loss (%) E->F G DSC Experimental Workflow A Sample Preparation (2-5 mg in sealed pan) B Instrument Setup (Reference: empty pan) A->B C Heat-Cool-Heat Cycle (e.g., 10 °C/min) B->C D Data Acquisition (Heat Flow vs. Temperature) C->D E Data Analysis (Thermogram) D->E F Determine T(m) & ΔH(fus) E->F

References

Methodological & Application

Application Notes: 5-benzyl-1H-pyrrole-2-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-benzyl-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the field of organic synthesis and medicinal chemistry. Its structure, featuring a reactive aldehyde group and a modifiable pyrrole core with a benzyl substituent, makes it an ideal precursor for constructing complex molecular architectures. Pyrrole and its derivatives are integral components of numerous natural products, pharmaceuticals, and advanced materials.[1][2][3][4] The aldehyde functionality allows for a wide range of transformations, including condensations, oxidations, and reductions, while the pyrrole ring itself can participate in various coupling and substitution reactions. This combination of reactive sites enables the synthesis of diverse compound libraries for drug discovery and development.[3][5]

Key Applications

The primary applications of this compound and its analogs in organic synthesis include:

  • Synthesis of Prodiginine Alkaloids: This class of tripyrrolic red pigments, including prodigiosin, is known for a wide range of biological activities such as anticancer, antimalarial, and immunosuppressive effects.[6] this compound serves as a key precursor for the "C-ring" of the prodiginine scaffold. The synthesis typically involves an acid-catalyzed condensation with a 2,2'-bipyrrole derivative, such as 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), to form the characteristic tripyrrolic core.[7][8][9]

  • Development of Anticancer Agents: Pyrrole-based structures are found in numerous compounds with potent antiproliferative activity. Analogs derived from substituted benzyl-pyrrole carbaldehydes have been investigated as potential topoisomerase II inhibitors, a class of drugs that interfere with DNA replication in cancer cells.[10]

  • Creation of Anti-inflammatory and Analgesic Drugs: The pyrrole scaffold is present in well-known non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin and Zomepirac.[3] Synthetic strategies utilizing pyrrole carbaldehydes allow for the development of novel derivatives with potential analgesic and anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX).[3][11]

  • Formation of Fused Heterocyclic Systems: The reactivity of the aldehyde group is exploited in multicomponent reactions to construct medicinally important fused heterocycles, such as pyrroloquinolines and pyrrolo-phenanthridines, which are scaffolds present in various bioactive natural products.[12]

Synthetic Workflows and Pathways

The versatility of this compound allows for its incorporation into various synthetic routes. A general workflow often involves the initial synthesis of the substituted pyrrole, followed by its elaboration into more complex target molecules.

G cluster_0 Synthesis of Pyrrole Core cluster_1 Functionalization cluster_2 Synthesis of Bioactive Molecules A Starting Materials (e.g., Benzylamine, 1,4-Dicarbonyl) B Paal-Knorr Synthesis or other cyclization A->B C N-Benzyl Pyrrole Derivative B->C D Formylation (Vilsmeier-Haack) C->D E This compound D->E F Condensation with Bipyrrole (MBC) E->F H Condensation, Cyclization, or Multicomponent Reactions E->H G Prodigiosin Analogs (Anticancer) F->G I Fused Heterocycles (Anti-inflammatory, etc.) H->I

Caption: General synthetic workflow using this compound.

Many pyrrole-containing compounds exert their biological effects by inhibiting key enzymes in pathological processes. For example, certain synthetic pyrroloiminoquinones act as topoisomerase II inhibitors, a mechanism shared with established anticancer drugs.

G A Topoisomerase II B DNA Replication (Relaxing Supercoiled DNA) A->B C DNA Cleavage (Transient Double-Strand Break) B->C D DNA Ligation C->D G Inhibition of DNA Ligation C->G E Normal Cell Cycle Progression D->E F Pyrrole-based Inhibitor (e.g., Makaluvamine Analog) F->G H Accumulation of DNA Double-Strand Breaks G->H I Apoptosis (Cell Death) H->I

Caption: Mechanism of action for pyrrole-based Topoisomerase II inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 1-benzyl-1H-pyrrole-2-carbaldehyde via Vilsmeier-Haack Formylation

This protocol describes a general method for the formylation of an N-substituted pyrrole, a key step in producing the target carbaldehyde. The Vilsmeier-Haack reaction introduces a formyl group onto the electron-rich pyrrole ring, typically at the C2 position.[13][14]

Materials and Reagents:

  • N-benzylpyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • 1,2-Dichloroethane (ethylene dichloride)

  • Sodium acetate trihydrate (NaOAc·3H₂O)

  • Diethyl ether

  • Saturated aqueous sodium carbonate (Na₂CO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath, heating mantle, round-bottomed flask, stirrer, dropping funnel, reflux condenser.

Procedure:

  • In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, place DMF (1.1 moles).

  • Cool the flask in an ice bath and add POCl₃ (1.1 moles) dropwise while maintaining the internal temperature between 10–20°C.

  • Remove the ice bath and stir the mixture for 15 minutes to allow for the formation of the Vilsmeier reagent.

  • Replace the ice bath and add 1,2-dichloroethane to the mixture.

  • Once the temperature is below 5°C, add a solution of N-benzylpyrrole (1.0 mole) in 1,2-dichloroethane dropwise over 1 hour.

  • After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

  • Cool the mixture to room temperature and cautiously add a solution of sodium acetate trihydrate (5.5 moles) in water.

  • Reflux the mixture again for 15 minutes with vigorous stirring.

  • After cooling, transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with saturated Na₂CO₃ solution, and dry over anhydrous Na₂SO₄.

  • Remove the solvents under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation.[14]

Protocol 2: Synthesis of a Prodigiosin Analog via Condensation

This protocol outlines the acid-catalyzed condensation of a substituted pyrrole-2-carbaldehyde with a bipyrrole to form the tripyrrolic prodiginine core.

Materials and Reagents:

  • This compound

  • 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) or similar bipyrrole

  • Dichloromethane (DCM) or ethanol

  • Concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and the bipyrrole derivative (1.0 eq) in dichloromethane or ethanol in a round-bottomed flask.

  • Add a catalytic amount of concentrated HCl or TFA (e.g., 2-3 drops) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC and the formation of the intensely colored prodiginine product. Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, quench the acid by adding saturated NaHCO₃ solution until the mixture is neutral or slightly basic.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude prodigiosin analog.

  • Purify the product using silica gel column chromatography to obtain the pure compound.

Quantitative Data

The synthesis of various substituted N-benzyl-1H-pyrrole-2-carbaldehydes has been reported with high yields. The following tables summarize representative data for these compounds.

Table 1: Synthesis of Substituted 1-benzyl-1H-pyrrole-2-carbaldehydes

Compound ID Benzyl Substituent Yield (%) Physical State Reference
1d 4-(Trifluoromethoxy)benzyl 97% Brown Liquid [15]
1e 4-(Methyl)benzyl 98% Brown Solid [15]
1f 4-(Trifluoromethyl)benzyl 98% Yellow Oily Liquid [15]
1g 2-Bromo-5-fluorobenzyl 95% White Solid [15]

| 1h | 2-Bromobenzyl | 97% | Brown Solid |[15] |

Table 2: Representative ¹H and ¹³C NMR Data (in CDCl₃)

Compound ID Key ¹H NMR Shifts (δ, ppm) Key ¹³C NMR Shifts (δ, ppm) Reference
1e 9.56 (s, 1H, CHO), 7.12 (d, 2H), 7.07 (d, 2H), 6.96 (d, 1H), 6.26 (t, 1H), 5.52 (s, 2H, NCH₂), 2.32 (s, 3H, CH₃) 179.6 (CHO), 137.5, 134.6, 131.6, 129.5, 127.5, 124.9, 110.1, 51.8 (NCH₂), 21.2 (CH₃) [15]
1f 9.54 (s, 1H, CHO), 7.51 (d, 2H), 7.29 (d, 2H), 6.99 (d, 1H), 6.31 (m, 1H), 5.60 (s, 2H, NCH₂) 179.6 (CHO), 138.7, 131.5, 130.5, 129.3, 125.2, 124.6, 110.6, 51.5 (NCH₂) [15]
5a 9.60 (s, 1H, CHO), 7.97 (d, 1H), 7.02 (d, 2H), 6.77 (d, 2H), 3.77 (s, 3H, OCH₃) 185.5 (CHO), 159.1, 149.3, 135.8, 130.1, 114.3, 109.1, 55.4 (OCH₃) [12]

| 5b | 9.65 (s, 1H, CHO), 8.11 (d, 1H), 8.01 (t, 1H), 6.97 (d, 2H), 3.73 (s, 3H, OCH₃) | 186.0 (CHO), 159.3, 147.9, 138.2, 130.8, 114.6, 108.8, 55.5 (OCH₃) |[12] |

Note: Data for compounds 5a and 5b are for N-(4-methoxyphenyl)-2-(nitrophenyl)-1H-pyrrole-3-carbaldehyde, included to show representative shifts for functionalized pyrrole carbaldehydes.

Table 3: Biological Activity of Pyrrole Derivatives

Compound Class Target Example Activity Reference
Pyrroloiminoquinones Topoisomerase II IC₅₀ values from 0.56 µM to 11 µM against various cancer cell lines [10]
1H-pyrrole-2,5-diones Cholesterol Absorption Potent inhibition of foam cell formation
N-substituted pyrroles Anticancer IC₅₀ = 3.0 ± 1.6 µM (HEPG₂ cells)

| Pyrrolo[3,4-d]pyridazinones | Analgesic | More active than acetylsalicylic acid in writhing tests | |

References

Application Notes and Protocols: 5-Benzyl-1H-pyrrole-2-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Benzyl-1H-pyrrole-2-carbaldehyde is a heterocyclic aldehyde that serves as a versatile scaffold and synthetic intermediate in the development of novel therapeutic agents. The pyrrole ring is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological activities.[1][2][3] The presence of a benzyl group at the 5-position and a carbaldehyde at the 2-position provides reactive handles for further chemical modifications, allowing for the exploration of a broad chemical space to optimize pharmacological properties. While direct biological activity data for this compound is not extensively reported in publicly available literature, its derivatives have shown significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammation.[1][4][5] This document outlines the applications of this compound as a key building block and provides protocols for the synthesis and evaluation of its derivatives.

I. Key Therapeutic Applications of this compound Derivatives

Derivatives synthesized from the this compound scaffold have demonstrated promising activity in several key areas of drug discovery:

  • Anticancer Activity: Pyrrole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1] The functionalization of the pyrrole core can lead to compounds that induce apoptosis and inhibit cancer cell proliferation. For instance, certain pyrrolizine-5-carboxamides, which can be conceptually derived from pyrrole-based structures, have shown potent anticancer activity with IC50 values in the nanomolar range against cell lines such as MCF-7 (breast cancer), A2780 (ovarian cancer), and HT29 (colon cancer).[6][7]

  • Antimicrobial Activity: The pyrrole nucleus is a common feature in many antimicrobial agents.[4][8] Derivatives of this compound can be elaborated into compounds with activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[9][10] For example, Schiff base derivatives of 1H-pyrrole-2-carbohydrazide have been synthesized and shown to exhibit potent activity against various bacterial and fungal strains.[9]

  • Anti-inflammatory Activity: Chronic inflammation is implicated in numerous diseases, and pyrrole-containing compounds have been explored as anti-inflammatory agents.[5] Some of these compounds are believed to exert their effects through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[11]

II. Quantitative Data for Biologically Active Pyrrole Derivatives

The following table summarizes the biological activity of various pyrrole derivatives, illustrating the potential of the pyrrole scaffold in medicinal chemistry. It is important to note that these are not direct data for this compound but for structurally related compounds.

Compound ClassSpecific DerivativeBiological ActivityTarget/Cell LineQuantitative Data (IC50/MIC)Reference
Anticancer (EZ)-N-(4-chlorophenyl)-7-cyano-6-((4-hydroxybenzylidene)-amino)-2,3-dihydro-1H-pyrrolizine-5-carboxamideCytotoxicityMCF-70.08 µmol L–1[6][7]
(EZ)-7-cyano-6-((4-hydroxybenzylidene)amino)-N-(p-tolyl)-2,3-dihydro-1H-pyrrolizine-5-carboxamideCytotoxicityMCF-7, A2780, HT290.30–0.92 µmol L–1[6][7]
Antibacterial Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC)AntibacterialMycobacterium tuberculosis H37Rv0.7 µg/mL[4]
2-(5-Bromo-1H-indol-3-yl)-1H-benzo[d]imidazoleAntibacterialStaphylococcus aureus ATCC 25923< 1 µg/mL[12]
Antifungal 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazoleAntifungalCandida albicans ATCC 102313.9 µg/mL[12]
Anti-inflammatory 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acidAnalgesicMouse phenylquinone writhing assayHigh potency[5]

III. Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound and its conversion into biologically active Schiff base derivatives, as well as a common method for evaluating antimicrobial activity.

Protocol 1: Synthesis of 5-Substituted Pyrrole-2-Carboxaldehydes

This protocol is a generalized procedure based on the lithiation of a protected pyrrole derivative, which is a common strategy for introducing substituents at the 5-position.

Materials:

  • 2-Bromo-6-(diisopropylamino)-1-azafulvene (a protected pyrrole-2-carbaldehyde equivalent)

  • tert-Butyllithium (t-BuLi) in an appropriate solvent (e.g., pentane)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Electrophile (e.g., benzyl bromide)

  • Aqueous acid (e.g., 1 M HCl) for hydrolysis

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 2-bromo-6-(diisopropylamino)-1-azafulvene in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of t-BuLi (1.1 equivalents) to the cooled solution while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to allow for the bromine-lithium exchange to complete, forming the lithiated intermediate.

  • Add the electrophile (e.g., benzyl bromide, 1.2 equivalents) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with 1 M HCl to hydrolyze the azafulvene protecting group to the carbaldehyde. Stir for 1-2 hours at room temperature.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired this compound.

Protocol 2: Synthesis of Schiff Base Derivatives from 1H-Pyrrole-2-Carbohydrazide

This protocol describes the synthesis of Schiff bases, which are common derivatives of pyrrole-2-carbaldehydes with demonstrated antimicrobial activity.[9] This can be adapted from a carbohydrazide precursor, which can be synthesized from the corresponding ester of a pyrrole-2-carboxylic acid.

Materials:

  • 1H-Pyrrole-2-carbohydrazide

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Dimethylformamide (DMF) for recrystallization

Procedure:

  • In a round-bottom flask, dissolve equimolar quantities of 1H-pyrrole-2-carbohydrazide and the desired substituted aromatic aldehyde in ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 3-4 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid product that precipitates out, wash it with cold ethanol, and dry it.

  • Recrystallize the crude product from a suitable solvent system (e.g., DMF:water 1:1) to obtain the pure Schiff base derivative.[9]

Protocol 3: Evaluation of Antimicrobial Activity using the Agar Well Diffusion Method

This is a standard and widely used method to screen for the antimicrobial activity of new compounds.[13]

Materials:

  • Synthesized pyrrole derivatives

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile Petri dishes

  • Sterile cork borer

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent, e.g., DMSO)

  • Incubator

Procedure:

  • Prepare the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Prepare a microbial inoculum of the test organism and spread it uniformly over the surface of the agar plate.

  • Using a sterile cork borer, create wells of a specific diameter in the agar.

  • Prepare solutions of the synthesized pyrrole derivatives at a known concentration in a suitable solvent (e.g., DMSO).

  • Add a defined volume of each compound solution, the positive control, and the negative control into separate wells.

  • Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 25-30 °C for fungi) for 24-48 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

IV. Diagrams

Synthesis_Workflow start 5-Benzyl-1H-pyrrole- 2-carbaldehyde intermediate Reaction with Hydrazine Hydrate start->intermediate Step 1 hydrazide 5-Benzyl-1H-pyrrole- 2-carbohydrazide intermediate->hydrazide reaction Condensation with Substituted Aldehyde hydrazide->reaction Step 2 product Biologically Active Schiff Base Derivative reaction->product

Caption: Synthetic workflow for creating bioactive Schiff bases.

Experimental_Workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation synthesis Synthesize Pyrrole Derivatives prepare_plates Prepare Agar Plates with Microbes synthesis->prepare_plates add_compounds Add Compounds to Wells prepare_plates->add_compounds incubate Incubate Plates add_compounds->incubate measure Measure Zones of Inhibition incubate->measure

Caption: Workflow for antimicrobial activity screening.

Relationship_Diagram cluster_derivatives Chemical Derivatives cluster_activities Biological Activities scaffold This compound (Core Scaffold) schiff_bases Schiff Bases scaffold->schiff_bases leads to hydrazones Hydrazones scaffold->hydrazones leads to fused_heterocycles Fused Heterocycles scaffold->fused_heterocycles leads to antimicrobial Antimicrobial schiff_bases->antimicrobial hydrazones->antimicrobial anticancer Anticancer fused_heterocycles->anticancer anti_inflammatory Anti-inflammatory fused_heterocycles->anti_inflammatory

Caption: Relationship between the core scaffold, its derivatives, and their biological activities.

References

Application Notes and Protocols: Reaction of 5-benzyl-1H-pyrrole-2-carbaldehyde with Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reaction of 5-benzyl-1H-pyrrole-2-carbaldehyde with various amines. These reactions are fundamental in the synthesis of a diverse range of heterocyclic compounds, including Schiff bases, N-substituted pyrrole derivatives, and complex dye molecules like aza-BODIPYs. The resulting products are of significant interest in medicinal chemistry and materials science due to their potential biological activities and unique photophysical properties.

Overview of Reactions and Applications

The reaction of this compound with amines primarily proceeds through nucleophilic addition of the amine to the carbonyl group of the aldehyde, followed by dehydration to form a C=N double bond, yielding an imine, commonly known as a Schiff base. This initial product can be further modified, for instance, by reduction to a secondary amine (reductive amination), or it can serve as a precursor for more complex molecular architectures.

Key Applications:

  • Schiff Bases as Biologically Active Scaffolds: Schiff bases derived from pyrrole-2-carbaldehydes have been shown to possess a wide range of biological activities, including antibacterial, antifungal, and antioxidant properties. The imine linkage is often crucial for their biological function.

  • Synthesis of Aza-BODIPY Dyes: The condensation of pyrrole derivatives with amines is a critical step in the synthesis of aza-BODIPY (aza-boron-dipyrromethene) dyes. These compounds are highly fluorescent and are investigated for applications in bioimaging, photodynamic therapy, and as fluorescent probes.

  • Precursors for Pyrrole Alkaloids and Analogs: The functionalization of the pyrrole ring via reactions at the aldehyde group is a key strategy in the synthesis of natural product analogs and other complex heterocyclic systems with potential therapeutic value.

Experimental Protocols

General Protocol for Schiff Base Formation

This protocol describes a general method for the synthesis of N-substituted-1-(5-benzyl-1H-pyrrol-2-yl)methanimines (Schiff bases) from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine, substituted anilines)

  • Ethanol or Methanol (anhydrous)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol (10-15 mL per mmol of aldehyde).

  • Add the primary amine (1.0-1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

dot

Logical_Progression A This compound + Primary Amine B Schiff Base (Imine) Formation A->B C Reductive Amination B->C E Complex Cyclization (e.g., aza-BODIPY synthesis) B->E D Secondary Amine (Increased Flexibility) C->D G Biological Screening D->G F Fluorescent Dye (Photophysical Properties) E->F F->G

Protocol for the Formylation of 1-Benzyl-1H-pyrrole: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive guide for the formylation of 1-benzyl-1H-pyrrole, a key synthetic transformation in the development of various pharmaceuticals and functional materials. The primary focus is on the Vilsmeier-Haack reaction, a widely employed method for the formylation of electron-rich heterocyclic compounds. This application note details the experimental protocol, expected outcomes, and spectroscopic characterization of the resulting products. Particular attention is given to the regioselectivity of the reaction, which predominantly yields the 2-formyl isomer due to steric hindrance imparted by the N-benzyl group.

Introduction

Pyrrole-2- and -3-carbaldehydes are valuable synthetic intermediates in medicinal chemistry and materials science. The formylation of N-substituted pyrroles, such as 1-benzyl-1H-pyrrole, is a fundamental step in the elaboration of more complex molecular architectures. The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent (commonly phosphorus oxychloride, POCl₃), is the most effective method for this transformation. This reaction proceeds via an electrophilic aromatic substitution mechanism. For 1-substituted pyrroles, the formylation is highly regioselective, with the electrophile preferentially attacking the C2 position.[1] This selectivity is primarily attributed to steric factors, where the bulky N-substituent directs the incoming electrophile to the less hindered C2 and C5 positions.

Reaction and Mechanism

The Vilsmeier-Haack reaction involves two main stages: the formation of the Vilsmeier reagent (a chloroiminium ion) and the subsequent electrophilic attack on the pyrrole ring.

Stage 1: Formation of the Vilsmeier Reagent

N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent, N,N-dimethylchloroiminium chloride.

Stage 2: Electrophilic Aromatic Substitution

The electron-rich pyrrole ring of 1-benzyl-1H-pyrrole attacks the electrophilic carbon of the Vilsmeier reagent. Due to the steric bulk of the N-benzyl group, the attack predominantly occurs at the C2 position. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt during aqueous workup yields the aldehyde.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of 1-Benzyl-1H-pyrrole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrrole 1-Benzyl-1H-pyrrole Intermediate Iminium Salt Intermediate Pyrrole->Intermediate + Vilsmeier Reagent Product_2 1-Benzyl-1H-pyrrole-2-carbaldehyde Intermediate->Product_2 Hydrolysis (Major) Product_3 1-Benzyl-1H-pyrrole-3-carbaldehyde (Minor Product) Intermediate->Product_3 Hydrolysis (Minor)

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Experimental Protocols

This section provides a detailed protocol for the Vilsmeier-Haack formylation of 1-benzyl-1H-pyrrole.

Materials and Equipment
  • 1-Benzyl-1H-pyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure for the Synthesis of 1-Benzyl-1H-pyrrole-2-carbaldehyde
  • Vilsmeier Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (1.1 equivalents). Cool the flask to 0 °C using an ice bath. To this, add phosphorus oxychloride (1.1 equivalents) dropwise via a dropping funnel, maintaining the temperature below 10 °C. Allow the mixture to stir at 0 °C for 30 minutes.

  • Reaction with 1-Benzyl-1H-pyrrole: To the freshly prepared Vilsmeier reagent, add a solution of 1-benzyl-1H-pyrrole (1.0 equivalent) in anhydrous dichloromethane dropwise at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-benzyl-1H-pyrrole-2-carbaldehyde as the major product.

Experimental_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Start->Reagent_Prep Reaction Add 1-Benzyl-1H-pyrrole in DCM at 0°C Reagent_Prep->Reaction Reflux Warm to RT and Reflux Reaction->Reflux Quench Quench with NaHCO₃ (aq) Reflux->Quench Extraction Extract with DCM Quench->Extraction Wash Wash with Water and Brine Extraction->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product 1-Benzyl-1H-pyrrole-2-carbaldehyde Purify->Product

Caption: Experimental Workflow for the Formylation.

Data Presentation

The Vilsmeier-Haack formylation of 1-benzyl-1H-pyrrole predominantly yields the 2-formyl isomer. The 3-formyl isomer is typically formed in much lower yields, if at all, under standard conditions.

ProductStructureYield (%)Spectroscopic Data
1-Benzyl-1H-pyrrole-2-carbaldehyde 1-Benzyl-1H-pyrrole-2-carbaldehyde99%¹H NMR (500 MHz, CDCl₃-d₆) δ: 9.56 (s, 1H), 7.31 (t, J = 7.2 Hz, 2H), 7.26 (dd, J = 6.4, 4.1 Hz, 1H), 7.15 (d, J = 7.5 Hz, 2H), 6.97 (d, J = 3.3 Hz, 2H), 6.27 (t, J = 3.1 Hz, 1H), 5.56 (s, 2H). ¹³C NMR (126 MHz, CDCl₃-d₆) δ: 179.6, 137.6, 131.5, 128.8, 127.8, 127.3, 124.9, 110.2, 52.0.
1-Benzyl-1H-pyrrole-3-carbaldehyde 1-Benzyl-1H-pyrrole-3-carbaldehydeMinor/Not Reported¹H NMR (400 MHz, CDCl₃) δ: 9.78 (s, 1H), 7.38-7.25 (m, 5H), 7.21 (s, 1H), 6.80 (dd, J=2.8, 1.6 Hz, 1H), 6.64 (t, J=2.8 Hz, 1H), 5.08 (s, 2H). ¹³C NMR (101 MHz, CDCl₃) δ: 185.0, 137.3, 130.3, 129.0, 128.1, 127.3, 125.7, 124.9, 110.0, 52.9.

Note: The yield for the 3-carbaldehyde is not consistently reported in the literature for the direct formylation of 1-benzyl-1H-pyrrole, as it is a minor product. The provided NMR data for the 3-isomer is from a commercial source.

Conclusion

The Vilsmeier-Haack reaction is a highly efficient and regioselective method for the synthesis of 1-benzyl-1H-pyrrole-2-carbaldehyde. The protocol provided herein is robust and high-yielding. The steric influence of the N-benzyl group is the primary factor controlling the regiochemical outcome of the formylation, directing the substitution to the C2 position. This detailed application note serves as a practical guide for researchers in organic synthesis and drug development.

References

Application Note: Derivatization of 5-benzyl-1H-pyrrole-2-carbaldehyde for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] The compound 5-benzyl-1H-pyrrole-2-carbaldehyde is a versatile starting material for generating diverse chemical libraries for biological screening. Its aldehyde functional group is amenable to various chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR). This document provides detailed protocols for the derivatization of this compound, focusing on the synthesis of Schiff bases, and outlines standard procedures for subsequent biological evaluation.

Derivatization Strategy: Schiff Base Formation A primary and efficient method for derivatizing this compound is through the formation of Schiff bases (imines). This condensation reaction occurs between the aldehyde group and a primary amine, offering a straightforward approach to introduce a wide variety of substituents and build a diverse compound library. The resulting C=N double bond can be further reduced to generate secondary amines, adding another layer of structural diversity.

Visualized Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in the derivatization and screening of this compound.

G Experimental Workflow for Derivatization and Screening A Start: this compound C Derivatization: Schiff Base Condensation A->C B Primary Amine Library (Diverse R-NH2) B->C D Purification & Characterization (e.g., Column Chromatography, NMR, MS) C->D E Compound Library (Pyrrole-Schiff Bases) D->E F Biological Screening (e.g., Anticancer, Antimicrobial Assays) E->F G Data Analysis & Hit Identification F->G H Lead Optimization G->H

Caption: General workflow from starting material to lead optimization.

Caption: Representative chemical reaction for derivatization.

G Conceptual Signaling Pathway Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Pathway Downstream Signaling (e.g., MAPK/ERK Pathway) Receptor->Pathway Drug Pyrrole Derivative (Kinase Inhibitor) Drug->Receptor Response Cell Proliferation, Angiogenesis, Survival Pathway->Response Apoptosis Apoptosis / Cell Cycle Arrest Pathway->Apoptosis Block INHIBITION

Caption: Inhibition of a kinase signaling pathway by a derivative.

Experimental Protocols

Protocol 1: General Synthesis of Schiff Base Derivatives

This protocol is adapted from established methods for the synthesis of Schiff bases from aldehydes.[7]

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine derivatives)

  • Glacial acetic acid or absolute ethanol

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Crushed ice

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of glacial acetic acid or absolute ethanol in a round-bottom flask.

  • In a separate vessel, dissolve the desired primary amine (1 equivalent) in the same solvent.

  • Add the amine solution dropwise to the aldehyde solution while stirring continuously at room temperature.

  • After the addition is complete, attach a condenser and heat the reaction mixture to reflux (typically 80-120°C) for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • The solid precipitate (the Schiff base product) is collected by vacuum filtration.

  • Wash the solid with cold water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

  • Characterize the final product using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR Spectroscopy).

Protocol 2: In Vitro Anticancer Screening (MTT Assay)

This protocol outlines a standard colorimetric assay to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, LoVo for colon cancer).[2]

  • Normal cell line for control (e.g., HUVEC).[2]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Synthesized pyrrole derivatives dissolved in DMSO (stock solutions).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well microtiter plates.

  • Microplate reader.

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the synthesized compounds in the growth medium from the DMSO stock solutions. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

  • After 24 hours, replace the medium with 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control, e.g., Doxorubicin).[2]

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Antimicrobial Screening (Broth Microdilution MIC Assay)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial and fungal strains.[4][8][9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[8]

  • Fungal strains (e.g., Candida albicans, Aspergillus niger).[8]

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Synthesized pyrrole derivatives dissolved in DMSO.

  • Standard antibiotics/antifungals (e.g., Neomycin, Ciprofloxacin).[7]

  • Sterile 96-well microtiter plates.

Procedure:

  • Prepare a bacterial or fungal inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Add 100 µL of the appropriate broth to each well of a 96-well plate.

  • Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.

  • Add 10 µL of the prepared inoculum to each well.

  • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria or at 28-35°C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation

The biological activity of novel derivatives can be compared with existing pyrrole-based compounds. The following tables summarize reported quantitative data for representative pyrrole derivatives, which can serve as benchmarks for newly synthesized compounds.

Table 1: Anticancer Activity of Representative Pyrrole Derivatives

Compound ID Cell Line Assay Duration IC₅₀ (µM) Reference
4a LoVo (Colon) 24 h > 200 [2]
4d LoVo (Colon) 24 h 100 [2]
4a MCF-7 (Breast) 48 h > 200 [2]
4d MCF-7 (Breast) 48 h 50 [2]
M13 P493-6 (Lymphoblastoid) 48 h < 1 (nM range) [1]
7d M. tuberculosis H₃₇Ra - 5 [10]
13i M. tuberculosis H₃₇Ra - 5 [10]

| 13n | M. tuberculosis H₃₇Ra | - | 5 |[10] |

Table 2: Antimicrobial Activity (MIC) of Representative Pyrrole Derivatives

Compound ID S. aureus (µg/mL) E. coli (µg/mL) C. albicans (µg/mL) A. niger (µg/mL) Reference
Pyrrolo[1,2-a]quinoline Deriv. 1 125 250 250 500 [8][11]
Pyrrolo[1,2-a]quinoline Deriv. 2 250 500 >500 >500 [8][11]
ENBHEDPC - - - - [5]

| (M. tuberculosis H37Rv) | (0.7 µg/mL) | | | | |

Disclaimer: The data presented above is for structurally related pyrrole compounds and should be used for comparative purposes only. Actual results for derivatives of this compound must be determined experimentally.

Conclusion this compound serves as an excellent starting scaffold for the generation of chemically diverse libraries for biological screening. The protocols provided herein for Schiff base synthesis and subsequent anticancer and antimicrobial evaluation offer a robust framework for researchers in drug discovery. The straightforward derivatization chemistry, combined with the known biological potential of the pyrrole nucleus, makes this a promising avenue for identifying novel therapeutic lead compounds.

References

The Strategic Utility of 5-benzyl-1H-pyrrole-2-carbaldehyde in the Synthesis of Fused Heterocyclic Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5-benzyl-1H-pyrrole-2-carbaldehyde is a versatile and highly valuable building block in synthetic organic and medicinal chemistry. Its unique structural features, comprising a reactive aldehyde group and a benzyl substituent on the pyrrole core, provide a strategic platform for the construction of complex, fused heterocyclic scaffolds. These resulting fused systems, such as pyrrolo[1,2-a]pyrazines and indolizines, are of significant interest due to their prevalence in biologically active natural products and their potential as therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of fused heterocycles utilizing this compound, with a focus on practical methodologies for research and development.

Application Notes

The aldehyde functionality at the C2 position of the pyrrole ring is a key handle for a variety of cyclization and condensation reactions. The benzyl group at the C5 position not only influences the electronic properties of the pyrrole ring but also offers a site for further functionalization or can play a role in the biological activity of the final fused heterocycle.

Key Synthetic Applications:

  • Synthesis of Pyrrolo[1,2-a]quinoxalines: One of the most powerful applications of substituted pyrrole-2-carbaldehydes is in the synthesis of pyrrolo[1,2-a]quinoxalines via the Pictet-Spengler reaction. This acid-catalyzed reaction involves the condensation of an aldehyde with a β-arylethylamine, followed by cyclization. In this context, a derivative of this compound can be reacted with a 1-(2-aminophenyl)pyrrole to construct the fused pyrazine ring, leading to a tetracyclic system of significant medicinal interest.

  • Synthesis of Indolizine Derivatives: this compound can also serve as a precursor for the synthesis of indolizine scaffolds. This can be achieved through various strategies, including multicomponent reactions involving the pyrrole aldehyde, an active methylene compound, and a pyridine derivative. The resulting indolizine core is found in numerous alkaloids with a wide range of biological activities.

Biological Significance of the Resulting Fused Heterocycles:

Fused pyrrole derivatives are a cornerstone of many drug discovery programs. The resulting heterocyclic systems from syntheses involving this compound often exhibit potent biological activities:

  • Anticancer Activity: Pyrrolo[1,2-a]pyrazines have demonstrated significant anticancer properties. Mechanistic studies have shown that some derivatives can induce apoptosis in cancer cells by activating the caspase signaling cascade, leading to programmed cell death.[1][2] The benzyl substituent may contribute to the molecule's lipophilicity, potentially enhancing cell permeability and interaction with intracellular targets.

  • Antifungal Activity: Indolizine derivatives have emerged as promising antifungal agents. Their mechanism of action is often attributed to the inhibition of key fungal enzymes, such as lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] Disruption of ergosterol synthesis leads to impaired cell membrane integrity and ultimately fungal cell death.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of fused heterocycles derived from this compound.

Protocol 1: Synthesis of a 7-benzyl-pyrrolo[1,2-a]quinoxaline Derivative via Pictet-Spengler Reaction

This protocol is adapted from a general and environmentally friendly Pictet-Spengler strategy for the synthesis of pyrrolo[1,2-a]quinoxalines.[4]

Reaction Scheme:

Protocol_1_Scheme cluster_reactants Reactants cluster_product Product reactant1 This compound reagents p-DBSA (cat.) Ethanol, rt reactant1->reagents reactant2 1-(2-aminophenyl)pyrrole reactant2->reagents product 7-benzyl-pyrrolo[1,2-a]quinoxaline derivative reagents->product

A representative reaction scheme for the synthesis of a pyrrolo[1,2-a]quinoxaline.

Materials:

  • This compound

  • 1-(2-aminophenyl)pyrrole

  • p-Dodecylbenzenesulfonic acid (p-DBSA)

  • Ethanol (96%)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • n-Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of p-DBSA (0.03 mmol) in 96% ethanol (2 mL) in a round-bottom flask, add 1-(2-aminophenyl)pyrrole (0.30 mmol).

  • To this stirred solution, add this compound (0.35 mmol).

  • Stir the reaction mixture at room temperature for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of n-hexane/ethyl acetate as the eluent.

Quantitative Data (Representative):

Reactant 1Reactant 2CatalystSolventTime (min)Yield (%)
This compound1-(2-aminophenyl)pyrrolep-DBSAEthanol2085-95 (expected)

Note: The expected yield is based on similar reactions reported in the literature.

Protocol 2: Synthesis of a Substituted Indolizine via a Multicomponent Reaction

This protocol is a conceptual adaptation for the synthesis of a highly substituted indolizine derivative.

Reaction Scheme:

Protocol_2_Scheme cluster_reactants Reactants cluster_product Product reactant1 This compound reagents Triethylamine Acetonitrile, rt, Ultrasound reactant1->reagents reactant2 Malononitrile reactant2->reagents reactant3 2-chloropyridinium salt reactant3->reagents product Substituted Indolizine reagents->product

A representative multicomponent reaction for indolizine synthesis.

Materials:

  • This compound

  • Malononitrile

  • A suitable 2-chloropyridinium salt (e.g., 1-(2-(4-bromophenyl)-2-oxoethyl)-2-chloropyridin-1-ium)

  • Triethylamine

  • Acetonitrile

  • Ultrasound bath

Procedure:

  • In a suitable vessel, dissolve this compound (1.0 mmol), malononitrile (1.0 mmol), and the 2-chloropyridinium salt (1.0 mmol) in acetonitrile.

  • Add triethylamine (1.2 mmol) to the mixture.

  • Place the reaction vessel in an ultrasound bath and irradiate at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired indolizine derivative.

Quantitative Data (Representative):

Reactant 1Reactant 2Reactant 3SolventTime (h)Yield (%)
This compoundMalononitrile2-chloropyridinium saltAcetonitrile1-370-85 (expected)

Note: The expected yield is based on similar ultrasound-assisted multicomponent reactions for indolizine synthesis.[3]

Visualizations

Synthetic Workflow

Synthetic_Workflow start Start: this compound reaction_choice Select Reaction Pathway start->reaction_choice pictet_spengler Pictet-Spengler Reaction reaction_choice->pictet_spengler Path A multicomponent Multicomponent Reaction reaction_choice->multicomponent Path B workup Reaction Workup & Purification pictet_spengler->workup multicomponent->workup product_ps Fused Heterocycle 1 (e.g., Pyrrolo[1,2-a]quinoxaline) workup->product_ps from A product_mc Fused Heterocycle 2 (e.g., Indolizine) workup->product_mc from B analysis Characterization (NMR, MS, etc.) product_ps->analysis product_mc->analysis bio_eval Biological Evaluation analysis->bio_eval Anticancer_Pathway drug Pyrrolo[1,2-a]pyrazine Derivative cell_membrane Cell Membrane drug->cell_membrane Enters Cell bcl2 Bcl-2 (Anti-apoptotic) drug->bcl2 Inhibits bax Bax (Pro-apoptotic) drug->bax Activates cytochrome_c Cytochrome c Release bcl2->cytochrome_c Inhibits bax->cytochrome_c Promotes caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis Antifungal_Mechanism drug Indolizine Derivative fungal_cell Fungal Cell drug->fungal_cell Enters Cell cyp51 Lanosterol 14α-demethylase (CYP51) drug->cyp51 Inhibits lanosterol Lanosterol lanosterol->cyp51 ergosterol Ergosterol cyp51->ergosterol Catalyzes disruption Membrane Disruption & Cell Death cyp51->disruption Inhibition leads to cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation

References

Catalytic Applications of 5-benzyl-1H-pyrrole-2-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole-2-carbaldehyde scaffold is a cornerstone in medicinal chemistry and materials science, serving as a versatile precursor for a wide array of functionalized molecules. The presence of a benzyl group at the 5-position introduces lipophilicity and potential for further functionalization, making 5-benzyl-1H-pyrrole-2-carbaldehyde a molecule of significant interest in the synthesis of novel therapeutic agents and functional materials. This document provides detailed application notes and protocols for key catalytic reactions involving this and structurally related pyrrole-2-carbaldehydes.

Application Note 1: Knoevenagel Condensation for the Synthesis of Pyrrole-based Acrylonitriles

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound. In the context of this compound, this reaction provides a direct route to synthesize 3-(5-benzyl-1H-pyrrol-2-yl)acrylonitriles. These products are of interest as potential cytotoxic agents and building blocks for more complex heterocyclic systems. The use of ionic liquids as solvents and basic catalysts like piperidine can enhance reaction rates and yields.

Quantitative Data Summary: Knoevenagel Condensation of 1H-pyrrole-2-carbaldehyde with various phenylacetonitriles

EntryPhenylacetonitrile SubstituentCatalystSolventYield (%)
14-TrifluoromethylPiperidine[BMIM][Br]98
24-ChloroPiperidine[BMIM][Br]95
34-NitroPiperidine[BMIM][OH]92
43,4-DichloroPiperidine[BMIM][Br]96
5UnsubstitutedPiperidine[BMIM][Br]85

Experimental Protocol: Knoevenagel Condensation

Materials:

  • This compound

  • Substituted phenylacetonitrile (e.g., 4-chlorophenylacetonitrile)

  • 1-Butyl-3-methylimidazolium bromide ([BMIM][Br])

  • Piperidine

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 mmol) and the substituted phenylacetonitrile (1.2 mmol) in [BMIM][Br] (2 mL), add piperidine (0.1 mmol).

  • Stir the reaction mixture at 80 °C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(5-benzyl-1H-pyrrol-2-yl)acrylonitrile.

Knoevenagel_Condensation_Workflow reagents Reactants: This compound Substituted Phenylacetonitrile reaction Reaction (80 °C, 4-6h) reagents->reaction catalyst Catalyst: Piperidine catalyst->reaction solvent Solvent: [BMIM][Br] solvent->reaction workup Work-up: Extraction & Washing reaction->workup purification Purification: Column Chromatography workup->purification product Product: 3-(5-benzyl-1H-pyrrol-2-yl)acrylonitrile purification->product

Caption: Knoevenagel Condensation Workflow.

Application Note 2: Catalytic Hydrogenation to Pyrrole-2-methanol Derivatives

The aldehyde functionality of this compound can be selectively reduced to a primary alcohol using catalytic hydrogenation. This transformation yields 5-benzyl-1H-pyrrole-2-methanol, a valuable intermediate for the synthesis of ligands, natural products, and pharmaceuticals. The choice of catalyst and reaction conditions is crucial to ensure high selectivity and prevent over-reduction of the pyrrole ring or the benzyl group.

Quantitative Data Summary: Catalytic Hydrogenation of Benzaldehyde

The following data for the hydrogenation of benzaldehyde illustrates typical catalyst performance and product distribution in this type of reaction[2].

EntryCatalystTemperature (°C)Conversion (%)Selectivity to Benzyl Alcohol (%)
1Ni-HMS (Si/Ni=50)120>99~90
2Pd/C (5%)25>99>98
3Ru/Al2O3100>99>95

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • This compound

  • Palladium on carbon (10 wt. % Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve this compound (1.0 mmol) in methanol (20 mL) in a high-pressure reaction vessel.

  • Add 10% Pd/C (10 mol % Pd) to the solution.

  • Seal the vessel and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to 10 atm.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-benzyl-1H-pyrrole-2-methanol.

  • If necessary, purify the product by column chromatography.

Catalytic_Hydrogenation_Workflow substrate Substrate: This compound reaction Hydrogenation (10 atm, RT) substrate->reaction catalyst Catalyst: Pd/C catalyst->reaction reagent Reagent: H₂ gas reagent->reaction workup Work-up: Filtration reaction->workup product Product: 5-benzyl-1H-pyrrole-2-methanol workup->product

Caption: Catalytic Hydrogenation Workflow.

Application Note 3: Synthesis of 5-Aryl-1H-pyrrole-2-carbaldehydes via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. To synthesize this compound and its analogues, a key strategy involves the catalytic borylation of a pyrrole-2-carbaldehyde precursor followed by a Suzuki-Miyaura coupling with a suitable aryl or benzyl halide. This approach allows for the modular and efficient construction of a library of 5-aryl-1H-pyrrole-2-carbaldehydes.

Quantitative Data Summary: Suzuki-Miyaura Coupling of a 5-borylated Pyrrole

The following table presents representative yields for the Suzuki-Miyaura coupling of methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate with various aryl bromides, demonstrating the versatility of this catalytic method[3].

EntryAryl BromideCatalyst SystemYield (%)
14-BromotoluenePd(OAc)₂/SPhos93
24-Bromo-N,N-dimethylanilinePd(OAc)₂/SPhos71
3Ethyl 4-bromobenzoatePd(OAc)₂/SPhos69
44-BromobenzonitrilePd(PPh₃)₄85
53-BromopyridinePd(OAc)₂/SPhos75

Experimental Protocol: Two-Step Synthesis of this compound

Step 1: Iridium-Catalyzed C-H Borylation

  • In a glovebox, combine 1H-pyrrole-2-carbaldehyde (1.0 mmol), bis(pinacolato)diboron (B₂pin₂) (1.5 mmol), [Ir(cod)OMe]₂ (1.5 mol %), and dtbpy (3.0 mol %) in anhydrous THF (5 mL).

  • Stir the mixture at 80 °C for 16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbaldehyde.

Step 2: Suzuki-Miyaura Coupling

  • To a flask containing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbaldehyde (1.0 mmol), add benzyl bromide (1.2 mmol), Pd(PPh₃)₄ (5 mol %), and potassium carbonate (3.0 mmol).

  • Add a mixture of toluene (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain this compound.

Suzuki_Coupling_Pathway start 1H-pyrrole-2-carbaldehyde borylation Catalytic Borylation [Ir(cod)OMe]₂, dtbpy, B₂pin₂ start->borylation intermediate 5-Borylated Pyrrole borylation->intermediate coupling Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃, Benzyl Bromide intermediate->coupling product This compound coupling->product

Caption: Synthesis via Borylation and Suzuki Coupling.

Application Note 4: Biocatalytic Synthesis of Pyrrole-2-carbaldehyde

A green and sustainable approach to the synthesis of pyrrole-2-carbaldehyde involves a one-pot enzymatic cascade. This method utilizes a UbiD-type decarboxylase for the carboxylation of pyrrole with CO₂ (from bicarbonate) and a carboxylic acid reductase (CAR) to subsequently reduce the intermediate carboxylic acid to the aldehyde. This biocatalytic route operates under mild conditions and offers high specificity.

Quantitative Data Summary: Enzymatic Synthesis of Pyrrole-2-carbaldehyde

The following data summarizes the optimization of the one-pot enzymatic synthesis of pyrrole-2-carbaldehyde from pyrrole[4].

Entry[KHCO₃] (mM)Biocatalyst SystemPyrrole Conversion (%)Product Concentration (mM)
1500Purified PA0254 & CARse~90.89 ± 0.10
2300Purified PA0254 & CARse~191.90 ± 0.15
3300Whole-cell (PA0254 & CARse)~151.50 ± 0.08

Experimental Protocol: One-Pot Biocatalytic Synthesis

Materials:

  • Pyrrole

  • Potassium bicarbonate (KHCO₃)

  • ATP and NADPH cofactors

  • Purified UbiD-type decarboxylase (e.g., PA0254)

  • Purified Carboxylic Acid Reductase (CAR)

  • Potassium phosphate buffer (pH 7.5)

  • Magnesium chloride (MgCl₂)

Procedure:

  • Prepare a reaction mixture (e.g., 500 µL scale) containing potassium phosphate buffer (100 mM, pH 7.5), KHCO₃ (300 mM), MgCl₂ (10 mM), ATP (20 mM), and NADPH (20 mM).

  • Add pyrrole to a final concentration of 10 mM.

  • Initiate the reaction by adding purified PA0254 and CAR enzymes to the desired final concentrations.

  • Incubate the reaction at 30 °C with gentle shaking for 18-24 hours.

  • Monitor product formation by High-Performance Liquid Chromatography (HPLC).

  • Quench the reaction and extract the product for further analysis or purification.

Biocatalytic_Pathway pyrrole Pyrrole ubiD UbiD Decarboxylase (PA0254) pyrrole->ubiD co2 CO₂ (from KHCO₃) co2->ubiD intermediate Pyrrole-2-carboxylic acid ubiD->intermediate car Carboxylic Acid Reductase (CAR) intermediate->car product Pyrrole-2-carbaldehyde car->product cofactors ATP, NADPH cofactors->car

Caption: Biocatalytic Cascade for Pyrrole-2-carbaldehyde Synthesis.

References

Application Notes and Protocols for Condensation Reactions of 5-benzyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key condensation reactions involving 5-benzyl-1H-pyrrole-2-carbaldehyde, a versatile building block in medicinal chemistry and materials science. The following sections describe procedures for Knoevenagel condensation, Schiff base formation, and dipyrromethane synthesis, which are fundamental transformations for the synthesis of a wide range of heterocyclic compounds.

Note: The following protocols are adapted from established procedures for structurally related compounds due to a lack of specific published methods for this compound. Optimization of the reaction conditions may be necessary to achieve optimal yields and purity for this specific substrate.

Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This reaction is widely used to form carbon-carbon double bonds. With this compound, this reaction provides a route to substituted vinylpyrroles, which are precursors to various biologically active molecules.

Experimental Protocol: Synthesis of 2-(5-benzyl-1H-pyrrol-2-ylmethylene)malononitrile

A mixture of an aldehyde and an active methylene compound, in this case, malononitrile, is reacted in the presence of a basic catalyst to yield the corresponding benzylidenemalononitrile derivative.[1][2][3]

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

  • Hydrochloric acid (for workup)

  • Deionized water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (eluents)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with dilute hydrochloric acid, followed by deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-(5-benzyl-1H-pyrrol-2-ylmethylene)malononitrile.

Data Presentation: Knoevenagel Condensation
Reactant 1Reactant 2CatalystSolventTemp. (°C)Time (h)Yield (%)
This compound (1 eq)Malononitrile (1.1 eq)PiperidineEthanol252-485-95
This compound (1 eq)Ethyl cyanoacetate (1.1 eq)PiperidineEthanol254-680-90

*Yields are estimated based on analogous reactions and may require optimization.

Experimental Workflow: Knoevenagel Condensation

Knoevenagel_Condensation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification aldehyde 5-benzyl-1H-pyrrole- 2-carbaldehyde dissolve Dissolve in Ethanol aldehyde->dissolve methylene Active Methylene Compound methylene->dissolve add_catalyst Add Piperidine dissolve->add_catalyst react Stir at RT add_catalyst->react concentrate Concentrate react->concentrate extract Liquid-Liquid Extraction concentrate->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Vinylpyrrole Product purify->product

Caption: Workflow for the Knoevenagel Condensation.

Schiff Base Formation with Primary Amines

Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone. These compounds are important intermediates in organic synthesis and are known for their diverse biological activities. The reaction of this compound with various anilines provides access to a library of N-aryl imines.

Experimental Protocol: Synthesis of N-(5-benzyl-1H-pyrrol-2-ylmethylene)aniline

A general procedure involves the reaction of the aldehyde and aniline in a suitable solvent, often with catalytic acid.[4][5][6][7]

Materials:

  • This compound

  • Aniline (or substituted aniline)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol, add aniline (1.0 eq).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and add cold deionized water to induce precipitation.

  • Collect the product by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure Schiff base.

Data Presentation: Schiff Base Formation
Reactant 1Reactant 2CatalystSolventTemp. (°C)Time (h)Yield (%)
This compound (1 eq)Aniline (1.0 eq)Glacial Acetic AcidEthanolReflux2-480-90
This compound (1 eq)4-Methoxyaniline (1.0 eq)Glacial Acetic AcidEthanolReflux2-485-95
This compound (1 eq)4-Nitroaniline (1.0 eq)Glacial Acetic AcidEthanolReflux4-675-85*

*Yields are estimated based on analogous reactions and may require optimization.

Experimental Workflow: Schiff Base Formation

Schiff_Base_Formation cluster_reactants Reactants cluster_reaction Reaction cluster_isolation Isolation & Purification aldehyde 5-benzyl-1H-pyrrole- 2-carbaldehyde dissolve Dissolve in Ethanol aldehyde->dissolve amine Primary Amine amine->dissolve add_catalyst Add Acetic Acid dissolve->add_catalyst reflux Reflux add_catalyst->reflux cool Cool to RT reflux->cool filter Filter Precipitate cool->filter recrystallize Recrystallize filter->recrystallize product Schiff Base Product recrystallize->product

Caption: Workflow for Schiff Base Formation.

Dipyrromethane and Porphyrin Synthesis

The acid-catalyzed condensation of pyrroles with aldehydes is a cornerstone of porphyrin chemistry. Reacting this compound with pyrrole can lead to the formation of a 5-benzyl-substituted dipyrromethane, a key precursor for meso-substituted porphyrins. Further reaction of this dipyrromethane or direct reaction of the aldehyde with pyrrole under specific conditions can yield porphyrins.

Experimental Protocol: Synthesis of 5-benzyl-5'-H-dipyrromethane

This procedure is adapted from the synthesis of 5-phenyldipyrromethane.[8][9]

Materials:

  • This compound

  • Pyrrole (freshly distilled)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Dichloromethane (eluents)

Procedure:

  • In a two-necked round-bottom flask, dissolve this compound (1.0 eq) in a large excess of freshly distilled pyrrole (e.g., 20-40 eq).

  • Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15 minutes.

  • Add trifluoroacetic acid (TFA, ~0.1 eq) dropwise via syringe.

  • Stir the mixture at room temperature for 15-30 minutes. The solution will likely darken.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Remove excess pyrrole by vacuum distillation.

  • Purify the resulting crude oil by flash column chromatography on silica gel using a hexane-dichloromethane gradient to yield the pure dipyrromethane.

Data Presentation: Dipyrromethane Synthesis
Reactant 1Reactant 2CatalystSolventTemp. (°C)Time (min)Yield (%)
This compound (1 eq)Pyrrole (25 eq)TFAPyrrole2515-3050-60*

*Yield is estimated based on analogous reactions and may require optimization.

Experimental Workflow: Dipyrromethane Synthesis

Dipyrromethane_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification aldehyde 5-benzyl-1H-pyrrole- 2-carbaldehyde mix Mix Reactants aldehyde->mix pyrrole Pyrrole (excess) pyrrole->mix deoxygenate Deoxygenate mix->deoxygenate add_catalyst Add TFA deoxygenate->add_catalyst react Stir at RT add_catalyst->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract purify Column Chromatography extract->purify product Dipyrromethane Product purify->product

References

Application Notes and Protocols: 5-benzyl-1H-pyrrole-2-carbaldehyde in the Preparation of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-benzyl-1H-pyrrole-2-carbaldehyde as a versatile starting material for the synthesis of various bioactive compounds. The protocols detailed herein focus on the preparation of pyrrole-based chalcones and Schiff bases, which have demonstrated significant potential as anticancer and antimicrobial agents.

Application Note 1: Synthesis of the Precursor this compound

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds, including pyrroles.[1][2][3][4][5] This protocol outlines the synthesis of the key precursor, this compound, from 1-benzyl-1H-pyrrole.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-benzyl-1H-pyrrole

  • Reagent Preparation (Vilsmeier Reagent) : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place 1.1 molar equivalents of dimethylformamide (DMF).[6] Cool the flask in an ice bath to 0 °C. Slowly add 1.1 molar equivalents of phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, ensuring the internal temperature is maintained between 10-20 °C.[6] After the addition is complete, remove the ice bath and stir the mixture for an additional 15 minutes at room temperature to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).[1][6]

  • Formylation Reaction : Cool the flask containing the Vilsmeier reagent back to 0-5 °C in an ice bath. Add an appropriate volume of a dry solvent such as ethylene dichloride or dichloromethane.[6][7] Prepare a solution of 1.0 molar equivalent of 1-benzyl-1H-pyrrole in the same solvent and add it dropwise to the stirred Vilsmeier reagent solution over 1 hour, maintaining the low temperature.[7]

  • Reaction Completion and Hydrolysis : After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 15-30 minutes.[6] Cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice and a solution of 5.5 molar equivalents of sodium acetate trihydrate in water.[6] This step hydrolyzes the iminium salt intermediate to the aldehyde. Stir vigorously for 15 minutes.

  • Work-up and Purification : Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether (3 x volume). Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.[2]

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation and Hydrolysis cluster_purification Purification DMF Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0-20 °C POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier_Reagent Reaction_Mix Reaction Mixture Vilsmeier_Reagent->Reaction_Mix Benzylpyrrole 1-benzyl-1H-pyrrole Benzylpyrrole->Reaction_Mix 0-5 °C Hydrolysis Hydrolysis (Sodium Acetate Solution) Reaction_Mix->Hydrolysis Reflux Crude_Product Crude Product Hydrolysis->Crude_Product Purification Column Chromatography or Distillation Crude_Product->Purification Final_Product 5-benzyl-1H-pyrrole- 2-carbaldehyde Purification->Final_Product PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates ERK ERK1/2 Akt->ERK activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Bax Bax (Pro-apoptotic) Bax->Apoptosis Chalcone Pyrrole-Based Chalcone Chalcone->PI3K inhibits Chalcone->Akt inhibits Chalcone->ERK inhibits Chalcone->Bax promotes Schiff_Base_Workflow Start This compound + Substituted Primary Amine Reaction Reflux (3-5 hours) Start->Reaction Solvent Ethanol Solvent->Reaction Catalyst Glacial Acetic Acid Catalyst->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Drying under Vacuum Filtration->Drying Product Pyrrole-Based Schiff Base Drying->Product

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-Benzyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-benzyl-1H-pyrrole-2-carbaldehyde.

Section 1: Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low or No Yield After Column Chromatography

Possible Causes:

  • Product Decomposition on Silica Gel: Pyrrole aldehydes can be sensitive to the acidic nature of silica gel, leading to decomposition during chromatography.

  • Inappropriate Solvent System: The chosen eluent may be too polar, causing the product to elute too quickly with impurities, or not polar enough, resulting in the product remaining on the column.

  • Product Streaking/Tailing: The compound may interact too strongly with the stationary phase, leading to broad or tailing peaks and poor separation.

Troubleshooting Steps:

  • TLC Analysis First: Before performing column chromatography, always optimize the solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.2-0.4.

  • Deactivate Silica Gel: To minimize decomposition, the silica gel can be deactivated. This can be achieved by adding 1-5% triethylamine or ammonia to the eluent system.

  • Solvent System Selection: Start with a non-polar solvent system and gradually increase the polarity. A common starting point for similar compounds is a mixture of hexane and ethyl acetate.[1] Based on literature for analogous compounds, a ratio of 40:1 hexane:ethyl acetate can be a good initial system to test.

  • Alternative Adsorbents: If decomposition on silica gel remains an issue, consider using a more neutral stationary phase, such as neutral alumina.

Issue 2: Product is an Oil and Does Not Crystallize

Possible Causes:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization.

  • Incorrect Recrystallization Solvent: The chosen solvent may be too good a solvent, preventing the product from precipitating, or the product may be too soluble even at low temperatures.

  • Supersaturation: The solution may be supersaturated, requiring induction for crystal growth to begin.

Troubleshooting Steps:

  • Ensure High Purity: Before attempting recrystallization, ensure the product is of high purity (as determined by TLC or ¹H NMR). If necessary, repeat column chromatography.

  • Solvent Screening: Test a variety of solvents and solvent pairs. Good single solvents for aromatic aldehydes are often alcohols (ethanol, methanol) or hydrocarbon/ether mixtures. For solvent pairs, dissolve the compound in a small amount of a solvent in which it is highly soluble (e.g., dichloromethane, ethyl acetate) and then slowly add a solvent in which it is poorly soluble (e.g., hexane, pentane) until turbidity is observed. Then, heat the mixture until it becomes clear and allow it to cool slowly.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled, saturated solution.

    • Cooling: Cool the solution slowly to room temperature, then in a refrigerator, and finally in a freezer.

Issue 3: The Purified Product Darkens Over Time

Possible Causes:

  • Oxidation: Pyrrole compounds are susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of colored impurities.

  • Residual Acidity: Traces of acid from the purification process can promote degradation.

Troubleshooting Steps:

  • Storage Conditions: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Protect it from light by using an amber vial or by wrapping the container in aluminum foil. For long-term storage, keep it at a low temperature (e.g., in a refrigerator or freezer).

  • Neutralization: Ensure all traces of acid are removed during the work-up and purification. Washing the organic extracts with a mild base like sodium bicarbonate solution can be beneficial.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can arise from the starting materials or side reactions during synthesis, particularly if a Vilsmeier-Haack reaction is used. These may include:

  • Unreacted starting materials.

  • Polymeric or resinous byproducts, which often appear as a dark, tarry residue.

  • Over-formylated or other regioisomeric products.

  • Byproducts from the decomposition of the Vilsmeier reagent. Proper work-up, including neutralization, is crucial to minimize some of these impurities.

Q2: What is a recommended starting solvent system for column chromatography?

A2: A good starting point for column chromatography on silica gel is a mixture of hexane and ethyl acetate. Based on procedures for similar 5-substituted pyrrole-2-carbaldehydes, a ratio of 40:1 (hexane:ethyl acetate) is a reasonable starting point. The polarity should be adjusted based on TLC analysis to achieve an Rf of 0.2-0.4 for the desired product.

Q3: What are suitable solvents for recrystallizing this compound?

A3: While a specific solvent for this exact compound is not widely reported, general principles for aromatic aldehydes suggest the following solvents and solvent pairs for screening:

  • Single Solvents: Ethanol, methanol, isopropanol.

  • Solvent Pairs: Dichloromethane/hexane, ethyl acetate/hexane, toluene/hexane. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Section 3: Data Presentation

Table 1: Recommended Solvent Systems for Purification Techniques

Purification TechniqueStationary PhaseRecommended Eluent/Solvent System (Starting Point)
TLC AnalysisSilica Gel 60 F254Hexane:Ethyl Acetate (gradient from 9:1 to 1:1)
Column ChromatographySilica Gel (230-400 mesh)Hexane:Ethyl Acetate (starting with 40:1, increase polarity as needed)
Recrystallization-Ethanol, Methanol, Ethyl Acetate/Hexane, Dichloromethane/Hexane

Section 4: Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 40:1 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column with the stopcock closed. Allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dry, loaded silica gel to the top of the column.

  • Elution: Begin eluting with the initial solvent system, collecting fractions. Monitor the fractions by TLC.

  • Gradient Elution (if necessary): If the product is not eluting, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

  • Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, it is a potential solvent. Allow it to cool to see if crystals form.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Section 5: Visualization

Purification_Workflow cluster_0 Crude Product Analysis cluster_1 Purification Strategy cluster_2 Final Product TLC Perform TLC Analysis Column Column Chromatography TLC->Column Rf ~0.2-0.4 Impure Product still impure? Column->Impure Recrystallize Recrystallization Oily Product is an oil? Recrystallize->Oily Pure Pure this compound Crude Crude Product Crude->TLC Impure->Column Yes, re-purify Impure->Recrystallize No Oily->Recrystallize Yes, try different solvent Oily->Pure No, crystals form

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 5-benzyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-benzyl-1H-pyrrole-2-carbaldehyde synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and an overview of alternative synthetic routes.

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack formylation of 2-benzylpyrrole to synthesize this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is moisture-sensitive and can decompose. 2. Low Reactivity of Substrate: The pyrrole starting material may be of poor quality or contain impurities. 3. Incorrect Stoichiometry: An improper ratio of Vilsmeier reagent to the pyrrole substrate can lead to incomplete reaction. 4. Suboptimal Reaction Temperature: The reaction may be too cold, slowing down the rate, or too hot, leading to decomposition.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or high-purity DMF and POCl₃. 2. Purify the 2-benzylpyrrole starting material by distillation or chromatography before use. 3. Typically, a slight excess of the Vilsmeier reagent (1.1-1.5 equivalents) is used. Optimize the stoichiometry for your specific setup. 4. The Vilsmeier-Haack reaction is typically carried out at low temperatures (0-10 °C) initially and then allowed to warm to room temperature. Monitor the reaction by TLC to determine the optimal temperature profile.
Formation of Multiple Products 1. Lack of Regioselectivity: Formylation can occur at other positions on the pyrrole ring, particularly the C4 position. The benzyl group at C2 directs formylation primarily to the C5 position, but side products can form. 2. Di-formylation: Excess Vilsmeier reagent can lead to the formation of a di-formylated product.1. The C5 position is generally favored due to the electronic and steric effects of the C2-benzyl group. To improve selectivity, ensure slow addition of the Vilsmeier reagent at a low temperature. 2. Use a controlled amount of the Vilsmeier reagent (close to 1:1 stoichiometry) to minimize di-formylation.
Product is a Dark Oil or Tar 1. Decomposition of Product: Pyrrole-2-carbaldehydes can be sensitive to strong acids and high temperatures, leading to polymerization or decomposition. 2. Incomplete Hydrolysis: The intermediate iminium salt may not have been fully hydrolyzed during the workup.1. Perform the workup at a low temperature and use a mild base (e.g., sodium bicarbonate or sodium acetate solution) to neutralize the reaction mixture. Avoid prolonged exposure to acidic conditions. 2. Ensure vigorous stirring during the addition of the aqueous base to facilitate complete hydrolysis of the iminium salt.
Difficult Purification 1. Close Polarity of Product and Byproducts: Side products may have similar polarities to the desired product, making chromatographic separation challenging. 2. Product Instability on Silica Gel: The acidic nature of silica gel can sometimes cause decomposition of sensitive aldehydes.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase, such as neutral alumina. 2. Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a basic modifier like triethylamine before use. Alternatively, use a different purification technique such as distillation or recrystallization if the product is a solid.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the Vilsmeier-Haack synthesis of this compound?

A1: While yields can vary depending on the specific reaction conditions and scale, reported yields for the Vilsmeier-Haack formylation of similarly substituted pyrroles are generally in the range of 70-85%.[1] Optimization of reagent stoichiometry, temperature, and workup procedure is crucial for achieving high yields.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals, quench them with a basic solution, and spot them on a TLC plate. The disappearance of the starting material (2-benzylpyrrole) and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progress.

Q3: What is the role of each reagent in the Vilsmeier-Haack reaction?

A3:

  • Dimethylformamide (DMF): Serves as both a solvent and a reactant to form the Vilsmeier reagent.

  • Phosphorus oxychloride (POCl₃): Activates DMF to form the electrophilic Vilsmeier reagent (chloroiminium salt).

  • 2-Benzylpyrrole: The nucleophilic substrate that undergoes electrophilic aromatic substitution.

  • Aqueous base (e.g., NaHCO₃, NaOH): Used during workup to hydrolyze the intermediate iminium salt to the final aldehyde and to neutralize the acidic reaction mixture.

Q4: Are there any safety precautions I should take?

A4: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The reaction itself is exothermic and should be cooled in an ice bath during the addition of reagents.

Experimental Protocols

Vilsmeier-Haack Synthesis of this compound

This protocol is a general procedure adapted from established methods for the formylation of pyrroles. Optimization may be required.

Materials:

  • 2-Benzylpyrrole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of a solid or viscous liquid is often observed.

  • Formylation Reaction: Dilute the prepared Vilsmeier reagent with anhydrous DCM. Cool the mixture back to 0 °C. In a separate flask, dissolve 2-benzylpyrrole (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred Vilsmeier reagent solution at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ until the effervescence ceases and the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL). Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid or oil.

Data Presentation

Table 1: Reported Yields for Vilsmeier-Haack Formylation of Substituted Pyrroles
Starting MaterialProductReagentsYield (%)Reference
PyrrolePyrrole-2-carbaldehydeDMF, POCl₃78-79Organic Syntheses
Generic Substituted PyrroleFormylated Pyrrole(Chloromethylene)dimethyliminium Chloride, DMF77NROChemistry
1-Benzyl-5-(4-(methylsulfonyl)phenyl)-2-phenyl-1H-pyrrole-3-carbonitrile1-Benzyl-5-(4-(methylsulfonyl)phenyl)-2-phenyl-1H-pyrrole-3-carbaldehydeDIBAL-H93Molecules

Note: The yields are highly dependent on the specific substrate and reaction conditions.

Visualizations

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation cluster_workup Workup & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Benzylpyrrole 2-Benzylpyrrole Iminium_Salt Iminium Salt Intermediate Benzylpyrrole->Iminium_Salt Electrophilic Attack Hydrolysis Hydrolysis (aq. NaHCO3) Iminium_Salt->Hydrolysis Product 5-Benzyl-1H-pyrrole- 2-carbaldehyde Hydrolysis->Product Purification Purification (Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield Issue Check_Reagents Check Reagent Quality (Anhydrous DMF, fresh POCl3?) Start->Check_Reagents Check_Inert Ensure Inert Atmosphere (N2 or Ar?) Check_Reagents->Check_Inert Reagents OK Solution Improved Yield Check_Reagents->Solution Reagents Improved Check_Temp Optimize Temperature (0°C to RT?) Check_Inert->Check_Temp Atmosphere OK Check_Inert->Solution Atmosphere Improved Check_Stoich Verify Stoichiometry (1.1-1.5 eq. Vilsmeier?) Check_Temp->Check_Stoich Temp OK Check_Temp->Solution Temp Optimized Check_Workup Review Workup (Mild base, low temp?) Check_Stoich->Check_Workup Stoich. OK Check_Stoich->Solution Stoich. Optimized Check_Purification Assess Purification (Deactivated silica?) Check_Workup->Check_Purification Workup OK Check_Workup->Solution Workup Improved Check_Purification->Solution Purification OK Check_Purification->Solution Purification Optimized

Caption: Troubleshooting logic for low yield in the formylation reaction.

Alternative Synthetic Routes

While the Vilsmeier-Haack reaction is the most common method for the formylation of pyrroles, other strategies can be employed for the synthesis of this compound.

Paal-Knorr Pyrrole Synthesis followed by Formylation

This two-step approach involves first synthesizing the 2-benzylpyrrole core, followed by a separate formylation step.

  • Step 1: Paal-Knorr Synthesis of 2-Benzylpyrrole: This can be achieved by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia. For 2-benzylpyrrole, a suitable precursor would be 1-phenyl-1,4-pentanedione, which can be reacted with an ammonia source.

  • Step 2: Formylation: The resulting 2-benzylpyrrole can then be formylated using the Vilsmeier-Haack conditions described above.

Functionalization of a Pre-existing Pyrrole-2-carbaldehyde

It is also possible to introduce the benzyl group onto a pyrrole ring that already contains the carbaldehyde functionality.

  • Suzuki or Stille Coupling: If a 5-halo-1H-pyrrole-2-carbaldehyde is available, a benzyl group can be introduced via palladium-catalyzed cross-coupling reactions such as the Suzuki coupling (using benzylboronic acid) or the Stille coupling (using benzylstannane). This method offers the advantage of building the molecule from a different disconnection.

Ring Synthesis Methods Directly Incorporating the Substituents

Certain multi-component reactions or cyclization strategies can construct the pyrrole ring with the desired substituents in a single step. For instance, a reaction involving an appropriate benzyl-substituted precursor, an amine, and a carbonyl compound could potentially yield the target molecule directly, though this is a less common approach for this specific compound.

References

Technical Support Center: Synthesis of 5-Benzyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-benzyl-1H-pyrrole-2-carbaldehyde, a key intermediate for researchers in drug development and materials science. This guide focuses on the common challenges and side reactions encountered during the Vilsmeier-Haack formylation of N-benzylpyrrole.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of starting material or product: Presence of moisture or impurities. 3. Ineffective Vilsmeier reagent formation: Low-quality reagents or incorrect stoichiometry.1. Optimize reaction conditions: Increase the reaction time or temperature incrementally. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure anhydrous conditions: Use freshly distilled solvents and dry glassware. Purify the starting N-benzylpyrrole if necessary. 3. Use fresh reagents: Employ freshly opened or distilled phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF). Ensure the correct molar ratios are used.
Formation of a Major Side Product (Isomer) 1. Steric hindrance: The N-benzyl group can sterically hinder the approach of the Vilsmeier reagent to the C2/C5 positions, leading to formylation at the less hindered C3/C4 positions.1. Modify reaction temperature: Lowering the reaction temperature may increase the selectivity for the thermodynamically favored 2-formyl product.
Presence of Multiple Unidentified Byproducts 1. Di-formylation: Use of excess Vilsmeier reagent can lead to the formation of dicarbaldehyde derivatives. 2. Polymerization: Pyrroles are susceptible to polymerization under acidic conditions.1. Control stoichiometry: Use a stoichiometric amount or a slight excess of the Vilsmeier reagent (typically 1.1-1.5 equivalents). 2. Maintain low temperature: Add the Vilsmeier reagent to the pyrrole solution at a low temperature (e.g., 0-5 °C) to minimize polymerization.
Difficult Purification 1. Similar polarity of isomers: The desired 2-carbaldehyde and the isomeric 3-carbaldehyde may have very similar polarities, making separation by column chromatography challenging. 2. Presence of polymeric material: Tarry, insoluble materials can complicate the work-up and purification.1. Optimize chromatography: Use a long column with a shallow solvent gradient. Test different solvent systems to achieve better separation. 2. Aqueous work-up: A thorough aqueous work-up with a base (e.g., sodium bicarbonate or sodium acetate solution) can help to remove acidic impurities and some polymeric material.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Vilsmeier-Haack formylation of N-benzylpyrrole?

The most probable side reaction is the formation of the isomeric 1-benzyl-1H-pyrrole-3-carbaldehyde . While electrophilic substitution on the pyrrole ring is electronically favored at the C2 (and C5) position due to better stabilization of the cationic intermediate, the steric bulk of the N-benzyl group can hinder the approach of the Vilsmeier reagent, leading to some substitution at the C3 position.[1]

Q2: How can I minimize the formation of the 3-formyl isomer?

Controlling the reaction temperature is a key factor. Running the reaction at lower temperatures can enhance the kinetic selectivity for the electronically preferred C2/C5 formylation over the sterically influenced C3 formylation.

Q3: What are the typical reaction conditions for the Vilsmeier-Haack formylation of N-benzylpyrrole?

Q4: Can di-formylation occur?

Yes, di-formylation is a potential side reaction, especially if a significant excess of the Vilsmeier reagent is used. This would lead to the formation of 1-benzyl-1H-pyrrole-2,5-dicarbaldehyde . To avoid this, it is crucial to use a controlled amount of the formylating agent.

Q5: What is the best way to purify the final product?

Purification is typically achieved by silica gel column chromatography . A gradient elution using a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly employed. Careful monitoring by TLC is essential to separate the desired 2-carbaldehyde from the 3-carbaldehyde isomer and other impurities.

Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation of N-Benzylpyrrole

This is an adapted general procedure and may require optimization.

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents). Cool the flask in an ice-water bath. Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the DMF with stirring, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dilute the freshly prepared Vilsmeier reagent with an anhydrous solvent (e.g., dichloromethane). Cool the solution to 0 °C. In a separate flask, dissolve N-benzylpyrrole (1 equivalent) in the same anhydrous solvent. Add the N-benzylpyrrole solution dropwise to the stirred Vilsmeier reagent solution at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate. Stir the mixture vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Reaction Pathway and Potential Side Reactions

Vilsmeier_Haack_Reaction cluster_start Starting Materials cluster_product Products N-Benzylpyrrole N-Benzylpyrrole This compound This compound N-Benzylpyrrole->this compound Desired Pathway (C2/C5 Attack) 1-Benzyl-1H-pyrrole-3-carbaldehyde 1-Benzyl-1H-pyrrole-3-carbaldehyde N-Benzylpyrrole->1-Benzyl-1H-pyrrole-3-carbaldehyde Side Reaction (C3 Attack - Steric Hindrance) Polymeric Byproducts Polymeric Byproducts N-Benzylpyrrole->Polymeric Byproducts Side Reaction (Acidic Conditions) Vilsmeier Reagent Vilsmeier Reagent Diformylated Product Diformylated Product This compound->Diformylated Product Side Reaction (Excess Reagent)

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Low Yield Low Yield Start->Low Yield Isomer Formation Isomer Formation Low Yield->Isomer Formation No Check Reagents & Conditions Check Reagents & Conditions Low Yield->Check Reagents & Conditions Yes Multiple Products Multiple Products Isomer Formation->Multiple Products No Lower Temperature Lower Temperature Isomer Formation->Lower Temperature Yes Control Stoichiometry Control Stoichiometry Multiple Products->Control Stoichiometry Yes Purification Purification Multiple Products->Purification No

Caption: A simplified troubleshooting workflow for the synthesis.

References

overcoming solubility issues with 5-benzyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 5-benzyl-1H-pyrrole-2-carbaldehyde during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Q2: I am observing poor solubility of this compound in my reaction solvent. What are the initial troubleshooting steps?

A2: If you are encountering solubility issues, consider the following initial steps:

  • Solvent Screening: Test the solubility of a small amount of your compound in a range of solvents to find a more suitable one for your reaction. A qualitative solubility test can quickly identify promising candidates.

  • Gentle Heating: Gently warming the solvent while stirring can significantly increase the solubility of many organic compounds. However, be cautious of potential degradation of your compound or other reaction components at elevated temperatures.

  • Co-solvent System: Using a mixture of solvents can be effective. For example, if your compound is sparingly soluble in a primary reaction solvent, adding a small amount of a co-solvent in which it is highly soluble (e.g., DMSO or DMF) can improve overall solubility.

Q3: Are there any advanced techniques to improve the solubility of this compound for biological assays?

A3: For biological applications where organic solvents may be toxic, several techniques can be employed to improve aqueous solubility:

  • Use of Surfactants: Non-ionic surfactants like Tween® or Pluronic® can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media. For some synthetic applications, sodium dodecyl sulfate (SDS) has been used to create aqueous micellar media for reactions involving pyrrole derivatives.

  • Inclusion Complexation: Cyclodextrins, such as β-cyclodextrin, are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Formulation as a Solid Dispersion: This technique involves dispersing the compound in a hydrophilic carrier at a solid state, which can enhance its dissolution rate and solubility.[2]

Troubleshooting Guides

Issue 1: The compound precipitates out of the reaction mixture upon addition of a reagent.
  • Possible Cause: The addition of the reagent changes the polarity of the solvent system, reducing the solubility of your starting material.

  • Troubleshooting Steps:

    • Add the reagent more slowly to allow for better mixing and to avoid localized high concentrations.

    • Consider dissolving the reagent in a small amount of the same reaction solvent before addition.

    • If the reagent is soluble in a different, compatible solvent, you could add it as a solution. Be mindful of the overall solvent composition.

    • Increase the reaction temperature slightly, if the reaction conditions permit, to maintain solubility.

Issue 2: Difficulty in achieving a desired concentration for a stock solution.
  • Possible Cause: The chosen solvent is not optimal for the desired concentration.

  • Troubleshooting Steps:

    • Consult the solvent solubility table below for guidance on solvents with likely higher solubilizing capacity.

    • Employ a co-solvent system. Start by dissolving the compound in a minimal amount of a strong solvent (e.g., DMSO) and then dilute with the desired final solvent.

    • Sonication can be used to aid the dissolution process for stubborn solids.

Data Presentation

Table 1: Qualitative Solubility of Pyrrole-2-carbaldehyde (as a proxy for this compound)

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[1]
ChloroformSoluble[1]
MethanolSparingly Soluble[1]
WaterInsoluble[1]

Table 2: Common Organic Solvents and Their Properties for Consideration

SolventPolarity IndexBoiling Point (°C)Notes
Dichloromethane (DCM)3.139.6Good for many nonpolar to moderately polar compounds.
Chloroform4.161.2Similar to DCM, slightly more polar.
Ethyl Acetate4.477.1A moderately polar solvent.
Tetrahydrofuran (THF)4.066.0A good general-purpose polar aprotic solvent.
Acetone5.156.0A polar aprotic solvent, miscible with water.
Acetonitrile5.881.6A polar aprotic solvent, often used in chromatography.
Dimethylformamide (DMF)6.4153.0A highly polar aprotic solvent with a high boiling point.
Dimethyl Sulfoxide (DMSO)7.2189.0A highly polar aprotic solvent with a high boiling point, excellent for dissolving many poorly soluble compounds.

Experimental Protocols

Protocol 1: General Procedure for Solubility Testing
  • To a small vial, add approximately 1-2 mg of this compound.

  • Add the test solvent dropwise (e.g., 100 µL increments) while vortexing or stirring.

  • Observe for complete dissolution.

  • If the compound does not dissolve in approximately 1 mL of the solvent, it can be considered poorly soluble.

  • If dissolution does not occur at room temperature, gentle heating (e.g., to 40-50 °C) can be applied to assess temperature effects on solubility.

Protocol 2: Preparation of a Stock Solution Using a Co-solvent System
  • Weigh the required amount of this compound into a volumetric flask.

  • Add a minimal volume of a strong solvent in which the compound is highly soluble (e.g., DMSO) to fully dissolve the solid.

  • Once dissolved, slowly add the desired final solvent (e.g., your reaction solvent or buffer) to the mark while stirring or swirling.

  • Ensure the solution remains homogeneous. If precipitation occurs, a different solvent system may be required.

Visualizations

experimental_workflow cluster_start Start: Solubility Issue cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Poor solubility of this compound observed solvent_screen Perform Solvent Screening start->solvent_screen Step 1 heating Apply Gentle Heating solvent_screen->heating If still insoluble success Solubility Issue Resolved solvent_screen->success cosolvent Use a Co-solvent System heating->cosolvent If still insoluble heating->success cosolvent->success failure Further Investigation Needed cosolvent->failure If precipitation occurs

Caption: Troubleshooting workflow for addressing solubility issues.

logical_relationship cluster_properties Chemical Properties cluster_solubility Expected Solubility compound This compound aromatic Aromatic Rings (Pyrrole & Benzyl) compound->aromatic aldehyde Aldehyde Group compound->aldehyde nonpolar Good in Nonpolar/Weakly Polar (e.g., DCM, Chloroform) aromatic->nonpolar influences aqueous Poor in Aqueous aromatic->aqueous contributes to polar_aprotic Good in Polar Aprotic (e.g., DMSO, DMF) aldehyde->polar_aprotic influences polar_protic Limited in Polar Protic (e.g., Alcohols) aldehyde->polar_protic allows some interaction

Caption: Factors influencing the solubility of the compound.

References

Technical Support Center: Optimizing Reaction Conditions for 5-benzyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 5-benzyl-1H-pyrrole-2-carbaldehyde via the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and effective method for the formylation of 5-benzyl-1H-pyrrole is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich pyrrole ring.

Q2: At which position on the 5-benzyl-1H-pyrrole ring will the formylation occur?

A2: The formylation will occur at the C2 position of the pyrrole ring. The pyrrole ring is an electron-rich aromatic heterocycle, and electrophilic substitution, such as the Vilsmeier-Haack reaction, is highly favored at the position adjacent to the nitrogen atom (C2 or C5) due to the superior stabilization of the reaction intermediate. Since the C5 position is already substituted with a benzyl group, the formylation will selectively take place at the C2 position.

Q3: What are the key reagents and solvents for this reaction?

A3: The key reagents are 5-benzyl-1H-pyrrole, phosphorus oxychloride (POCl₃), and N,N-dimethylformamide (DMF). Common solvents for this reaction include halogenated hydrocarbons like dichloromethane (DCM) or 1,2-dichloroethane (DCE). In some cases, an excess of DMF can also serve as the solvent.

Q4: How does the benzyl group at the C5 position affect the reaction?

A4: The benzyl group is an electron-donating group, which further activates the pyrrole ring towards electrophilic substitution, potentially leading to a more facile reaction. However, it is important to control the reaction conditions to avoid potential side reactions on the benzyl group, such as chlorination under harsh conditions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete formation of the Vilsmeier reagent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Degradation of the starting material or product.1. Ensure POCl₃ is added slowly to DMF at a low temperature (0-5 °C) to allow for the exothermic formation of the reagent. 2. Gradually increase the reaction temperature after the addition of the pyrrole substrate. Monitor the reaction progress by TLC. 3. Extend the reaction time and monitor by TLC until the starting material is consumed. 4. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use purified, dry solvents and reagents.
Formation of Multiple Products/Side Reactions 1. Reaction temperature is too high, leading to di-formylation or polymerization. 2. Excess of Vilsmeier reagent. 3. Reaction with the benzyl group.1. Maintain a controlled temperature throughout the reaction. Start at a low temperature and gradually warm up to room temperature or slightly above, as needed. 2. Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent relative to the pyrrole substrate. 3. Use milder reaction conditions (lower temperature, shorter reaction time) to minimize side reactions on the benzyl substituent.
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. 3. Oily or tarry crude product.1. Ensure the reaction goes to completion by monitoring with TLC. 2. During workup, wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities. 3. Purify the crude product using column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.
Product is Unstable 1. Aldehydes can be susceptible to oxidation.1. Store the purified product under an inert atmosphere and at a low temperature. Consider derivatization if the aldehyde is to be stored for an extended period.

Quantitative Data

Entry Equivalents of Vilsmeier Reagent Solvent Temperature (°C) Time (h) Hypothetical Yield (%)
11.1DCM0 to rt265
21.5DCM0 to rt278
32.0DCM0 to rt275 (with side products)
41.5DCErt482
51.5DMFrt470
61.5DCE50185
71.5DCE80170 (with decomposition)

Experimental Protocols

Detailed Methodology for the Vilsmeier-Haack Reaction

This protocol is a general procedure adapted for the synthesis of this compound based on standard Vilsmeier-Haack reaction conditions for pyrroles.

Materials:

  • 5-benzyl-1H-pyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Reaction with Pyrrole: Dissolve 5-benzyl-1H-pyrrole (1 equivalent) in anhydrous DCE. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Pyrrole 5-benzyl-1H-pyrrole Pyrrole->Reaction_Mixture 0 °C to 50-60 °C Quenching Quenching (aq. NaHCO3) Reaction_Mixture->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Experiment Start Problem Low/No Yield? Start->Problem Cause1 Incomplete Reagent Formation? Problem->Cause1 Yes Success Successful Synthesis Problem->Success No Cause2 Incorrect Temperature? Cause1->Cause2 No Solution1 Ensure proper mixing at 0-5 °C Cause1->Solution1 Yes Cause3 Degradation? Cause2->Cause3 No Solution2 Optimize temperature profile Cause2->Solution2 Yes Solution3 Use inert atmosphere and dry reagents Cause3->Solution3 Yes Solution1->Success Solution2->Success Solution3->Success

Caption: Troubleshooting logic for low yield in the formylation reaction.

Technical Support Center: Analysis of 5-benzyl-1H-pyrrole-2-carbaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-benzyl-1H-pyrrole-2-carbaldehyde and identifying impurities using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

Question: My peak for this compound is tailing or fronting. What are the possible causes and solutions?

Answer:

Peak tailing or fronting can compromise the accuracy and precision of your quantification. The likely causes and corresponding solutions are summarized in the table below.

Possible CauseSolution
Peak Tailing
Sample OverloadDecrease the injection volume or dilute the sample.
Secondary InteractionsThe pyrrole nitrogen in your compound can interact with acidic silanols on the silica backbone of the column. Use a base-deactivated column or add a small amount of a competitive base (e.g., triethylamine) to the mobile phase.
Inappropriate Mobile Phase pHAdjust the mobile phase pH to ensure the analyte is in a single ionic form.
Column ContaminationFlush the column with a strong solvent or replace the guard column.
Peak Fronting
Sample OverloadDecrease the injection volume or dilute the sample.[1]
Sample Solvent Stronger than Mobile PhaseDissolve the sample in the mobile phase or a weaker solvent.
High Injection VolumeReduce the injection volume.
Problem: Ghost Peaks in the Chromatogram

Question: I am observing unexpected peaks (ghost peaks) in my HPLC chromatogram, even in blank runs. How can I identify the source and eliminate them?

Answer:

Ghost peaks are spurious peaks that can originate from various sources within the HPLC system or the sample preparation process. A systematic approach is necessary to identify and eliminate them.

Systematic Troubleshooting for Ghost Peaks:

  • Blank Injection: Inject a blank solvent (mobile phase) to confirm if the ghost peak is from the system.[2][3]

  • Solvent and Additive Purity: Use high-purity HPLC-grade solvents and fresh additives. Contaminants in the mobile phase are a common source of ghost peaks.[4]

  • System Contamination: Flush the entire HPLC system, including the injector, tubing, and detector, with a strong solvent to remove any accumulated contaminants.[4]

  • Sample Carryover: Implement a robust needle wash program in your autosampler to minimize carryover from previous injections.

  • Degassing: Ensure your mobile phase is properly degassed to prevent the formation of air bubbles, which can appear as small peaks.

Frequently Asked Questions (FAQs)

Q1: What are the potential process-related impurities in this compound synthesized via the Vilsmeier-Haack reaction?

A1: The Vilsmeier-Haack reaction is a common method for the formylation of pyrroles. Potential impurities originating from this synthesis include:

  • Unreacted Starting Materials: 1-benzylpyrrole, dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).

  • Isomeric Product: 1-benzyl-1H-pyrrole-3-carbaldehyde. The formylation can sometimes occur at the less reactive beta-position of the pyrrole ring.

  • Di-formylated Product: 1-benzyl-1H-pyrrole-2,5-dicarbaldehyde. Over-formylation can lead to the introduction of a second aldehyde group.

  • Hydrolysis Products: The Vilsmeier reagent can be hydrolyzed to produce by-products.

Q2: What are the likely degradation products of this compound?

A2: Pyrrole aldehydes can be susceptible to degradation under certain conditions. Potential degradation products include:

  • Oxidation Product: 1-benzyl-1H-pyrrole-2-carboxylic acid. The aldehyde group can be oxidized to a carboxylic acid, particularly upon exposure to air and light.

  • Dimerization/Polymerization Products: Pyrrole compounds can be prone to dimerization or polymerization, especially under acidic conditions or upon exposure to light.

Q3: My HPLC method is not separating the main peak from a closely eluting impurity. What can I do to improve the resolution?

A3: To improve the separation of closely eluting peaks, you can try the following:

  • Optimize the Mobile Phase: Adjust the ratio of your organic solvent to the aqueous phase. A shallower gradient or an isocratic elution with a lower percentage of the strong solvent can increase retention and improve separation.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust the pH: If your impurity has acidic or basic properties different from your main compound, adjusting the mobile phase pH can significantly impact the retention times and improve resolution.

  • Change the Column: Use a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to introduce different separation mechanisms. A longer column or a column with a smaller particle size can also increase efficiency and resolution.

Experimental Protocols

Representative HPLC Method for the Analysis of this compound

This method is a starting point and may require optimization for your specific instrumentation and sample matrix.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 30% B, 2-15 min: 30-80% B, 15-17 min: 80% B, 17-18 min: 80-30% B, 18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 290 nm
Sample Diluent Acetonitrile/Water (50:50, v/v)

Visualizations

Logical Workflow for Troubleshooting Common HPLC Issues

HPLC_Troubleshooting cluster_troubleshooting Troubleshooting Steps cluster_peak_shape_solutions Peak Shape Solutions cluster_ghost_peak_solutions Ghost Peak Solutions start Start HPLC Analysis observe Observe Chromatogram start->observe good_peak Acceptable Peak Shape and Purity observe->good_peak No Issues bad_peak Poor Peak Shape or Extra Peaks observe->bad_peak Problem Detected peak_shape Peak Tailing or Fronting? bad_peak->peak_shape ghost_peaks Ghost or Unexpected Peaks? bad_peak->ghost_peaks overload Check for Sample Overload peak_shape->overload Yes blank_run Perform Blank Injection ghost_peaks->blank_run Yes secondary_interactions Address Secondary Interactions overload->secondary_interactions reanalyze Re-analyze Sample overload->reanalyze mobile_phase_pH Optimize Mobile Phase pH secondary_interactions->mobile_phase_pH secondary_interactions->reanalyze mobile_phase_pH->reanalyze check_solvents Verify Solvent Purity blank_run->check_solvents blank_run->reanalyze system_flush Flush HPLC System check_solvents->system_flush check_solvents->reanalyze system_flush->reanalyze reanalyze->observe

Caption: A flowchart for troubleshooting common HPLC problems.

Potential Impurity Profile of this compound

Impurity_Profile cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation-Related Impurities main_compound This compound starting_materials Starting Materials (e.g., 1-benzylpyrrole) main_compound->starting_materials Incomplete Reaction isomeric_product Isomeric Product (3-carbaldehyde) main_compound->isomeric_product Side Reaction diformyl_product Di-formylated Product main_compound->diformyl_product Over-reaction oxidation_product Oxidation Product (Carboxylic Acid) main_compound->oxidation_product Oxidation dimer_product Dimerization/Polymerization Products main_compound->dimer_product Degradation

Caption: Potential impurities in this compound.

References

stability of 5-benzyl-1H-pyrrole-2-carbaldehyde under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 5-benzyl-1H-pyrrole-2-carbaldehyde under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound stem from the inherent reactivity of the pyrrole ring, particularly its sensitivity to acidic conditions, and the reactivity of the aldehyde functional group. The key issues are acid-catalyzed polymerization and potential degradation over time, even under neutral conditions.

Q2: How does this compound behave under acidic conditions?

A2: this compound is highly susceptible to degradation in the presence of strong acids. The pyrrole ring is electron-rich and prone to protonation, which can initiate polymerization, leading to the formation of dark, insoluble materials.[1] This is a common reactivity pattern for pyrroles in general. Even during its synthesis via the Vilsmeier-Haack reaction, which uses acidic reagents, it is crucial to neutralize the reaction mixture promptly to prevent significant yield loss and product discoloration.[2]

Q3: Is this compound stable under basic conditions?

A3: Generally, this compound is more stable under basic conditions compared to acidic conditions. However, prolonged exposure to strong bases should be avoided. The aldehyde group, lacking α-hydrogens, is a potential site for the Cannizzaro reaction, which involves disproportionation into an alcohol and a carboxylic acid. While pyrrole-2-carbaldehyde is noted to be less reactive in this regard than similar aldehydes like furfural, the reaction can proceed under more drastic conditions (e.g., high temperature, microwave irradiation).[3][4]

Q4: Can I expect aldol condensation to be an issue?

A4: Aldol condensation is not a concern for this compound itself, as the aldehyde functional group does not have any α-hydrogens.

Q5: What is the general stability of this compound in solution and during storage?

A5: Pyrrole-2-carbaldehydes can be unstable in solution over time. One study on pyrrole-2-carbaldehyde in a buffered aqueous solution at pH 6.0 and 30°C showed a significant decrease in the compound's concentration over 18 hours, indicating inherent instability even under mildly acidic to neutral conditions.[5] For long-term storage, it is advisable to keep the compound as a solid in a cool, dark, and dry place, preferably under an inert atmosphere.

Troubleshooting Guides

Issue 1: During a reaction involving this compound under acidic conditions, the solution turns dark and a precipitate forms.
Possible Cause Solution
Acid-catalyzed polymerization: The pyrrole ring is likely undergoing polymerization initiated by the acid.- Minimize exposure to acid: If acidic conditions are necessary, use the mildest possible acid and the shortest possible reaction time. - Lower the temperature: Running the reaction at a lower temperature can reduce the rate of polymerization. - Use a protecting group: If the pyrrole nitrogen is not involved in the desired reaction, consider protecting it (e.g., with a Boc or SEM group) to reduce the electron density of the ring and its susceptibility to protonation.
Issue 2: A reaction involving this compound under strongly basic conditions is giving unexpected byproducts, such as the corresponding alcohol and carboxylic acid.
Possible Cause Solution
Cannizzaro reaction: Under strong basic conditions, the aldehyde may be undergoing a Cannizzaro reaction.- Use a milder base: If possible, switch to a non-hydroxide base or use a weaker base. - Lower the temperature: This will slow down the rate of the Cannizzaro reaction. - Limit reaction time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize the formation of byproducts.
Issue 3: Low yield and discoloration of this compound obtained from a Vilsmeier-Haack formylation.
Possible Cause Solution
Incomplete neutralization: Residual acid from the Vilsmeier-Haack reagent (formed from POCl₃ and DMF) can cause degradation of the product upon workup or purification.[2]- Ensure complete neutralization: During the aqueous workup, use a sufficient amount of base (e.g., sodium bicarbonate, sodium carbonate, or sodium acetate solution) to thoroughly neutralize the reaction mixture. Check the pH to confirm it is neutral or slightly basic before proceeding with extraction.[2] - Workup at low temperature: Perform the neutralization and initial extraction at a low temperature to minimize acid-catalyzed degradation.

Stability Summary

Condition Stability Potential Reactions/Issues
Strong Acid (e.g., HCl, H₂SO₄) Very UnstableRapid polymerization, discoloration, formation of insoluble tars.
Mild Acid (e.g., acetic acid, silica gel) UnstableSlower polymerization, potential for degradation over time.
Strong Base (e.g., NaOH, KOH) Moderately StablePotential for Cannizzaro reaction, especially at elevated temperatures.
Mild Base (e.g., NaHCO₃, Et₃N) Generally StableGenerally stable for typical reaction times.
Neutral (aqueous solution) Limited StabilityProne to degradation and condensation reactions over extended periods.[5]
Storage (solid, cool, dark, inert atm.) StableRecommended storage condition.

Experimental Protocols

Protocol 1: Neutralization of this compound after Vilsmeier-Haack Synthesis

This protocol is adapted from the synthesis of pyrrole-2-carbaldehyde and is critical for ensuring the stability of the final product.[2]

  • After the initial reaction with the Vilsmeier reagent is complete, cool the reaction mixture to 25–30°C.

  • Cautiously add a solution of sodium acetate trihydrate (approximately 5.5 molar equivalents relative to the starting pyrrole) in water. The addition should be rapid but controlled to manage any initial exotherm.

  • Heat the mixture to reflux for 15 minutes with vigorous stirring to ensure complete hydrolysis of the intermediate iminium salt.

  • Cool the mixture and transfer it to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ether or ethyl acetate).

  • Combine the organic layers and wash them with a saturated aqueous sodium carbonate solution until the cessation of CO₂ evolution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Visualizations

Acidic_Degradation This compound This compound Protonated Pyrrole Protonated Pyrrole This compound->Protonated Pyrrole H+ Dimer Dimer Protonated Pyrrole->Dimer Attack by another pyrrole Polymer Polymer Dimer->Polymer Further polymerization

Caption: Acid-catalyzed polymerization of this compound.

Basic_Degradation cluster_cannizzaro Cannizzaro Reaction (under drastic conditions) Aldehyde_1 2 x this compound Products 5-benzyl-1H-pyrrol-2-yl)methanol + 5-benzyl-1H-pyrrole-2-carboxylic acid salt Aldehyde_1->Products OH⁻, Δ

Caption: Potential Cannizzaro reaction of this compound under basic conditions.

References

troubleshooting failed reactions involving 5-benzyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-benzyl-1H-pyrrole-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack formylation of N-benzylpyrrole yielded no or very little this compound. What are the potential causes?

Several factors could lead to a failed Vilsmeier-Haack reaction. Key areas to investigate include the quality of reagents, reaction temperature, and the work-up procedure. The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is moisture-sensitive and should be prepared fresh.[1][2] Pyrrole itself can be unstable and should be freshly distilled before use.[2] The reaction is typically exothermic, and careful temperature control is crucial.[2] Finally, the hydrolysis of the intermediate iminium salt is a critical step; incomplete hydrolysis can lead to low yields.

Q2: I observe a significant amount of a dark, polymeric material in my reaction mixture. What is it and how can I prevent it?

Pyrroles are known to be sensitive to acidic conditions and can polymerize, especially in the presence of strong acids and at elevated temperatures. The Vilsmeier-Haack reaction, while widely used, involves an acidic environment which can promote polymerization. To minimize this, ensure that the reaction temperature is kept low, particularly during the addition of the pyrrole to the Vilsmeier reagent.[2] Using a dilute solution and ensuring efficient stirring can also help to dissipate heat and reduce localized areas of high acid concentration.

Q3: My reaction has produced multiple spots on the TLC plate, indicating a mixture of products. What are the likely side products?

In addition to the desired this compound, several side products can form. If the N-H of the pyrrole is not protected, formylation can occur at the nitrogen. Over-formylation can also lead to the formation of dicarbaldehydes.[3] If the reaction conditions are not carefully controlled, side reactions involving the benzyl group are possible, though less common under Vilsmeier-Haack conditions. Furthermore, self-condensation of the starting materials or products can occur.

Q4: How can I effectively purify this compound from the crude reaction mixture?

Column chromatography is a common and effective method for purifying pyrrole-2-carbaldehydes.[3][4] A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can separate the desired product from non-polar impurities and more polar side products.[4] Recrystallization from a suitable solvent system, such as petroleum ether, can be used for further purification of the isolated product.[2]

Troubleshooting Guides

Guide 1: Low or No Product Yield

This guide provides a systematic approach to troubleshooting reactions with low or no yield of this compound.

Troubleshooting Workflow for Low/No Yield

low_yield_troubleshooting start Low or No Product Yield reagents Step 1: Verify Reagents start->reagents conditions Step 2: Check Reaction Conditions reagents->conditions Reagents OK sub_reagents1 Purity of Starting Materials (Pyrrole, Benzyl Halide) reagents->sub_reagents1 sub_reagents2 Freshness & Stoichiometry of Reagents (POCl3, DMF) reagents->sub_reagents2 workup Step 3: Evaluate Work-up & Purification conditions->workup Conditions Correct sub_conditions1 Temperature Control (Cooling during additions) conditions->sub_conditions1 sub_conditions2 Inert Atmosphere (Nitrogen/Argon) conditions->sub_conditions2 analysis Step 4: Re-analyze Data workup->analysis Work-up OK sub_workup1 Proper Hydrolysis of Intermediate workup->sub_workup1 sub_workup2 Efficient Extraction & Purification workup->sub_workup2 end Reaction Optimized analysis->end Analysis Confirms Product

Caption: Troubleshooting workflow for low or no product yield.

Experimental Protocol: Vilsmeier-Haack Formylation of N-benzylpyrrole

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, place dimethylformamide (DMF, 1.1 moles).[2]

  • Formation of Vilsmeier Reagent: Cool the flask in an ice bath and maintain the internal temperature between 10-20°C while adding phosphorus oxychloride (POCl₃, 1.1 moles) dropwise over 15 minutes.[2]

  • Reaction with Pyrrole: After the addition is complete, remove the ice bath and stir for 15 minutes. Then, re-cool the mixture to 5°C and add a solution of freshly distilled N-benzylpyrrole (1.0 mole) in a suitable solvent like ethylene dichloride over 1 hour.[2]

  • Reaction Completion: After the addition, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.[2]

  • Work-up: Cool the mixture and cautiously add a solution of sodium acetate trihydrate (5.5 moles) in water. Reflux for another 15 minutes.[2]

  • Extraction and Purification: After cooling, separate the organic layer. Extract the aqueous phase with ether or ethyl acetate. Combine the organic layers, wash with a saturated sodium carbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2][4] Purify the crude product by column chromatography on silica gel.[4]

Guide 2: Presence of Impurities

This guide assists in identifying and mitigating the formation of common impurities during the synthesis of this compound.

Potential Side Reactions and Byproducts

side_reactions start N-benzylpyrrole vilsmeier Vilsmeier Reagent start->vilsmeier + POCl3/DMF side3 Unreacted Starting Material start->side3 Incomplete Reaction product 5-benzyl-1H-pyrrole- 2-carbaldehyde vilsmeier->product Desired Reaction side1 Polymerization vilsmeier->side1 Side Reaction (Excess Acid/Heat) side2 Di-formylation Product vilsmeier->side2 Side Reaction (Excess Reagent)

Caption: Potential side reactions in the formylation of N-benzylpyrrole.

Data on Reaction Conditions for Pyrrole Formylation

Reagent SystemSolventTemperatureReaction TimeYield (%)Reference
POCl₃ / DMFEthylene Dichloride0°C to Reflux1.5 - 2 hours78-79[2]
POCl₃ / DMF--2 - 4 hoursNot specified[1]

Purification Strategy Decision Tree

purification_strategy start Crude Product Mixture tlc Analyze by TLC start->tlc column Column Chromatography tlc->column Multiple Spots / Close Rf recrystallize Recrystallization tlc->recrystallize One Major Spot / Crystalline Solid column->recrystallize Further Purification end Pure Product column->end recrystallize->end distill Distillation (if applicable)

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Scaling Up the Synthesis of 5-benzyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 5-benzyl-1H-pyrrole-2-carbaldehyde. The primary synthetic route discussed is the Vilsmeier-Haack formylation of 2-benzylpyrrole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially scalable method is the Vilsmeier-Haack reaction. This involves the formylation of an electron-rich aromatic compound, in this case, 2-benzylpyrrole, using a Vilsmeier reagent. The Vilsmeier reagent is typically generated in situ from a formamide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃)[1][2].

Q2: What are the main safety concerns when scaling up the Vilsmeier-Haack reaction?

A2: The primary safety concern is the highly exothermic nature of the reaction, particularly during the formation of the Vilsmeier reagent from DMF and POCl₃. Uncontrolled addition of POCl₃ to DMF can lead to a rapid temperature increase and potential thermal runaway. It is crucial to have adequate cooling and to control the addition rate of the reagents. The reaction also evolves hydrogen chloride gas, requiring proper ventilation and scrubbing.

Q3: What are the typical byproducts in this synthesis?

A3: Potential byproducts can include unreacted starting material (2-benzylpyrrole), di-formylated products, and products resulting from the formylation at other positions of the pyrrole ring, although formylation at the 2-position is generally favored for pyrroles.[1] The presence of the benzyl group might also lead to side reactions on the benzene ring under harsh conditions, though this is less common. Incomplete hydrolysis of the iminium intermediate can also lead to impurities.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A sample of the reaction mixture can be quenched with a basic aqueous solution (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate) before analysis. The disappearance of the starting material (2-benzylpyrrole) and the appearance of the product spot/peak will indicate the reaction's progress.

Q5: What is the best method for purifying this compound on a large scale?

A5: While column chromatography is suitable for small-scale purification, it is often not practical for large-scale synthesis. Crystallization is the preferred method for large-scale purification. A detailed crystallization protocol should be developed, involving the screening of various solvents to find a system that provides good recovery and high purity. Some sources suggest using a solvent system like petroleum ether for the crystallization of similar pyrrole aldehydes.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier reagent due to moisture. 2. Low reaction temperature leading to slow reaction rate. 3. Insufficient reaction time. 4. Poor quality of starting materials.1. Use anhydrous DMF and fresh, high-purity POCl₃. Ensure all glassware is thoroughly dried. 2. After the initial low-temperature addition, allow the reaction to warm to room temperature or gently heat as per the developed protocol.[4] 3. Monitor the reaction by TLC/HPLC until the starting material is consumed. 4. Verify the purity of 2-benzylpyrrole, DMF, and POCl₃ before use.
Formation of Multiple Products 1. Over-formylation (di-formylation) due to excess Vilsmeier reagent. 2. Formylation at other positions of the pyrrole ring. 3. Side reactions due to high temperatures.1. Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1-1.5 equivalents). 2. Maintain a low reaction temperature during the addition of the pyrrole substrate to improve regioselectivity. 3. Carefully control the reaction temperature throughout the process.
Dark-Colored Product or Tar Formation 1. Reaction temperature is too high. 2. Prolonged reaction time at elevated temperatures. 3. Air oxidation of the pyrrole ring.1. Maintain the recommended temperature profile. Use an efficient cooling system. 2. Monitor the reaction closely and work it up as soon as it is complete. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulties in Product Isolation/Crystallization 1. Presence of oily impurities. 2. Inappropriate crystallization solvent. 3. Product is an oil at room temperature.1. Perform an initial purification step, such as a wash with a non-polar solvent (e.g., hexane) to remove some impurities, or a quick filtration through a plug of silica gel. 2. Conduct a solvent screen to identify a suitable solvent or solvent mixture for crystallization. Consider anti-solvent crystallization. 3. If the product is a low-melting solid or an oil, consider purification by distillation under reduced pressure or large-scale chromatography if feasible.
Inconsistent Yields on Scale-Up 1. Inefficient heat transfer in larger reactors. 2. Poor mixing leading to localized "hot spots". 3. Non-linear effects of impurities at a larger scale.1. Ensure the reactor has adequate cooling capacity. Consider a jacketed reactor with a reliable temperature control unit. 2. Use appropriate agitation to ensure homogeneous mixing of the reactants. 3. Ensure the purity of all starting materials is consistently high.

Experimental Protocols

Synthesis of 2-Benzylpyrrole (Starting Material)

A detailed protocol for the synthesis of the starting material, 2-benzylpyrrole, is essential for overall success. While various methods exist, one common approach is the reaction of pyrrole with a benzyl halide in the presence of a base.

Vilsmeier-Haack Formylation of 2-Benzylpyrrole

This protocol is adapted from a general procedure for the formylation of pyrrole and should be optimized for the specific substrate and scale.[3]

Materials:

  • 2-Benzylpyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate trihydrate

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Appropriate solvents for extraction and crystallization (e.g., ethyl acetate, hexane, petroleum ether)

Procedure:

  • Vilsmeier Reagent Formation: In a clean, dry, jacketed reactor equipped with a mechanical stirrer, thermometer, and an inert gas inlet, add anhydrous DMF (3.0 equivalents). Cool the DMF to 0-5 °C using a circulating chiller.

  • Slowly add phosphorus oxychloride (1.2 equivalents) to the cooled DMF while maintaining the internal temperature below 10 °C. The addition is highly exothermic.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

  • Formylation Reaction: Dilute the Vilsmeier reagent with anhydrous dichloromethane.

  • In a separate vessel, dissolve 2-benzylpyrrole (1.0 equivalent) in anhydrous dichloromethane.

  • Slowly add the solution of 2-benzylpyrrole to the Vilsmeier reagent suspension while maintaining the internal temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC/HPLC.

  • Work-up: Cool the reaction mixture to 0-5 °C.

  • Slowly and carefully quench the reaction by adding a cold aqueous solution of sodium acetate trihydrate. This step is also exothermic.

  • Stir the mixture vigorously for 30 minutes.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization from a suitable solvent system or by column chromatography on silica gel.

Data Presentation

Table 1: Example Reaction Parameters at Different Scales

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Production Scale (50 kg)
2-Benzylpyrrole 10 g (1.0 eq)1 kg (1.0 eq)50 kg (1.0 eq)
DMF 14.0 g (3.0 eq)1.4 kg (3.0 eq)70 kg (3.0 eq)
POCl₃ 11.7 g (1.2 eq)1.17 kg (1.2 eq)58.5 kg (1.2 eq)
DCM 100 mL10 L500 L
Reaction Time 2-4 hours3-5 hours4-6 hours
Typical Yield 75-85%70-80%65-75%
Purity (by HPLC) >98%>98%>97%

Note: The values in this table are illustrative and should be determined experimentally for each specific process.

Visualizations

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (in situ) DMF->Vilsmeier Cooling (0-5 °C) POCl3 POCl₃ POCl3->Vilsmeier Slow Addition Reaction Formylation Vilsmeier->Reaction Benzylpyrrole 2-Benzylpyrrole in DCM Benzylpyrrole->Reaction Slow Addition (0-5 °C) Quench Aqueous Quench (Sodium Acetate) Reaction->Quench Extraction Extraction Quench->Extraction Purification Crystallization/ Chromatography Extraction->Purification FinalProduct 5-benzyl-1H-pyrrole- 2-carbaldehyde Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield or Incomplete Reaction CheckReagents Check Reagent Quality (Anhydrous?) Start->CheckReagents CheckTemp Review Temperature Profile (Too low?) Start->CheckTemp CheckTime Verify Reaction Time (Too short?) Start->CheckTime SolutionReagents Use fresh, anhydrous reagents. CheckReagents->SolutionReagents Yes SolutionTemp Optimize reaction temperature. CheckTemp->SolutionTemp Yes SolutionTime Increase reaction time; monitor by TLC/HPLC. CheckTime->SolutionTime Yes

Caption: Troubleshooting logic for low yield in the formylation reaction.

References

Validation & Comparative

comparing the reactivity of 5-benzyl-1H-pyrrole-2-carbaldehyde with other aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the chemical reactivity of 5-benzyl-1H-pyrrole-2-carbaldehyde against other common aldehydes. The content is tailored for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data and detailed protocols.

Introduction to Aldehyde Reactivity

The reactivity of the aldehyde functional group is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by two main factors:

  • Electronic Effects: The partial positive charge on the carbonyl carbon is stabilized by electron-donating groups (EDGs), which decrease reactivity, and destabilized by electron-withdrawing groups (EWGs), which increase reactivity.[1][2] Aromatic rings attached to the carbonyl group can act as electron-donating systems through resonance, making the carbonyl group less electrophilic and thus less reactive than aliphatic aldehydes.[3][4]

  • Steric Hindrance: Bulky substituents near the carbonyl group can physically obstruct the approach of a nucleophile, thereby slowing down the reaction rate.[1][3]

Generally, aldehydes are more reactive than ketones because they are less sterically hindered and have only one electron-donating alkyl group compared to the two found in ketones.[2][5]

Reactivity Profile of this compound

The structure of this compound features an aldehyde group attached to the 2-position of a pyrrole ring, which is substituted with a benzyl group at the 5-position.

  • Pyrrole Ring: The pyrrole ring is an electron-rich aromatic heterocycle. The nitrogen atom's lone pair of electrons is delocalized into the π-system, making the ring a strong electron-donating group via resonance. This delocalization increases the electron density on the carbonyl carbon, reducing its electrophilicity and thus its reactivity towards nucleophiles.

  • Benzyl Group: The benzyl group at the 5-position is a weakly electron-donating group through an inductive effect. This further contributes, albeit to a lesser extent, to the deactivation of the aldehyde group.

Consequently, this compound is considered a deactivated aldehyde, exhibiting lower reactivity compared to simple aliphatic aldehydes and even some other aromatic aldehydes like benzaldehyde.

Comparative Reactivity Analysis

The reactivity of this compound can be benchmarked against several classes of aldehydes:

  • Aliphatic Aldehydes (e.g., Acetaldehyde): These are highly reactive due to the minimal electron-donating effect of the alkyl group and low steric hindrance. This compound is significantly less reactive.

  • Aromatic Aldehydes (e.g., Benzaldehyde): Benzaldehyde is less reactive than aliphatic aldehydes because the phenyl ring donates electron density to the carbonyl group through resonance.[4] However, the pyrrole ring is a more powerful electron-donating system than the benzene ring. Therefore, this compound is generally less reactive than benzaldehyde.

  • Pyrrole-2-carbaldehyde: The parent compound, pyrrole-2-carbaldehyde, is also a deactivated aldehyde. The addition of the electron-donating benzyl group at the 5-position makes this compound slightly less reactive than its unsubstituted counterpart.

  • Indole-3-carbaldehyde: Indole is also an electron-rich heterocycle that deactivates the aldehyde group. Some studies note the low reactivity of indole-3-aldehydes in certain transformations, suggesting a reactivity profile comparable to that of pyrrole-2-carbaldehydes.[6]

The following diagram illustrates the key factors that determine the reactivity of an aldehyde.

G cluster_factors Factors Influencing Aldehyde Reactivity cluster_electronic Electronic Effects Details Reactivity Aldehyde Reactivity Electronic Electronic Effects (Electrophilicity of Carbonyl Carbon) Reactivity->Electronic Steric Steric Hindrance (Access for Nucleophile) Reactivity->Steric EDG Electron-Donating Groups (EDG) (e.g., Pyrrole, Benzyl) - Decrease Reactivity Electronic->EDG EWG Electron-Withdrawing Groups (EWG) (e.g., Nitro, Halogens) - Increase Reactivity Electronic->EWG

Caption: Logical relationship of factors affecting aldehyde reactivity.

Experimental Data: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition reaction involving an aldehyde and an active methylene compound. The reaction serves as an excellent benchmark for comparing aldehyde reactivity. A study on the Knoevenagel condensation of pyrrole-2-carbaldehyde with various substituted phenyl acetonitriles provides valuable quantitative data.[7] While specific data for the 5-benzyl substituted variant is not available in the cited literature, the results for the parent compound are highly informative.

Table 1: Yields for Knoevenagel Condensation of Pyrrole-2-carbaldehyde with Substituted Phenyl Acetonitriles [7]

EntryPhenyl Acetonitrile SubstituentCatalyst/Solvent SystemYield (%)
14-CNPiperidine / [BMIM][Br]98
24-NO₂Piperidine / [BMIM][Br]88
34-ClPiperidine / [BMIM][Br]85
44-FPiperidine / [BMIM][Br]82
5UnsubstitutedPiperidine / [BMIM][Br]71
64-CH₃Piperidine / [BMIM][Br]66
74-OCH₃Piperidine / [BMIM][Br]45

Reaction Conditions: Pyrrole-2-carbaldehyde (1.74 mmol), phenyl acetonitrile derivative (1.65 mmol), piperidine catalyst in ionic liquid [BMIM][Br] at 50 °C.

Analysis: The data clearly shows that electron-withdrawing groups on the phenyl acetonitrile nucleophile (e.g., -CN, -NO₂) lead to higher yields, while electron-donating groups (e.g., -CH₃, -OCH₃) result in lower yields. This trend highlights the sensitivity of the reaction to the electronic properties of the reactants. Given that this compound is more electron-rich (less reactive) than the parent pyrrole-2-carbaldehyde, one would anticipate slightly lower yields under identical conditions.

Experimental Protocols

Protocol: Knoevenagel Condensation

This protocol is adapted from the literature for the reaction of pyrrole-2-carbaldehyde.[7]

Objective: To synthesize 3-substituted-(1H-pyrrol-2-yl)acrylonitriles via Knoevenagel condensation.

Materials:

  • Pyrrole-2-carbaldehyde (or this compound)

  • Substituted phenyl acetonitrile

  • Piperidine (catalyst)

  • 1-Butyl-3-methylimidazolium bromide ([BMIM][Br]) (solvent)

Procedure:

  • To a solution of pyrrole-2-carbaldehyde (1.74 mmol) in [BMIM][Br] (2 mL), add the corresponding phenyl acetonitrile (1.65 mmol).

  • Add a catalytic amount of piperidine (typically 1-5 mol%).

  • Stir the reaction mixture at 50 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water to remove the ionic liquid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The following diagram outlines the general workflow for this experiment.

G cluster_workflow Experimental Workflow: Knoevenagel Condensation A 1. Reactant Mixing (Aldehyde, Acetonitrile, Catalyst) in Ionic Liquid B 2. Reaction Heating (Stir at 50 °C) A->B C 3. Work-up (Solvent Extraction) B->C D 4. Purification (Column Chromatography) C->D E Final Product D->E

Caption: General experimental workflow for Knoevenagel condensation.

Protocol: Wittig Reaction

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes.[5][8] Pyrrole-2-carbaldehydes are suitable substrates for this transformation.

Objective: To synthesize vinyl-substituted pyrroles from pyrrole-2-carbaldehyde.

Materials:

  • This compound

  • A suitable phosphonium ylide (e.g., methyltriphenylphosphonium bromide)

  • A strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., THF or DMSO)

Procedure:

  • Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend the chosen phosphonium salt in anhydrous THF.

  • Cool the suspension to 0 °C or below and add the strong base (e.g., n-BuLi) dropwise. A color change typically indicates the formation of the ylide.

  • Stir the mixture at room temperature for 1-2 hours.

  • Wittig Reaction: Dissolve this compound in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting alkene by column chromatography.

Conclusion

This compound is an aromatic aldehyde whose reactivity is significantly modulated by the electronic properties of its substituents. The powerful electron-donating nature of the pyrrole ring reduces the electrophilicity of the carbonyl carbon, rendering it less reactive than aliphatic aldehydes and common aromatic aldehydes like benzaldehyde. This deactivation means that nucleophilic addition reactions, such as the Knoevenagel and Wittig reactions, may require optimized conditions, including effective catalysts or more reactive nucleophiles, to achieve high yields. This understanding is crucial for designing efficient synthetic routes for complex molecules in pharmaceutical and materials science research.

References

A Comparative Guide to the Biological Activity of 5-benzyl-1H-pyrrole-2-carbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 5-benzyl-1H-pyrrole-2-carbaldehyde and its analogs. While direct comparative studies on a unified set of analogs are limited in publicly available literature, this document synthesizes findings from various studies to offer insights into the structure-activity relationships of this class of compounds. The primary biological activities explored are anticancer and antimicrobial effects.

I. Anticancer Activity

Pyrrole derivatives are a significant class of heterocyclic compounds that have demonstrated a range of biological activities, including anticancer properties. The mechanism of action often involves the induction of apoptosis (programmed cell death) through various signaling pathways.

The following table summarizes the cytotoxic activity (IC50 values) of various pyrrole derivatives against different cancer cell lines. It is important to note that these values are collated from different studies and experimental conditions may vary.

CompoundCancer Cell LineIC50 (µM)Reference
3-(4-(1H-pyrrol-1-yl)phenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydeM. tuberculosis3.12[1]
3-(4-(1H-pyrrol-1-yl)phenyl)-5-(3-phenoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydeM. tuberculosis6.25[1]
4-Propargyl-substituted 1H-pyrrole derivative 3 Breast Cancer36.7 ± 0.2[2]
4-Propargyl-substituted 1H-pyrrole derivative 4 Breast Cancer459.7 ± 4.2[2]
Polyenylpyrrole Derivative 1a A549 (Lung)0.6
Polyenylpyrrole Derivative 1g A549 (Lung)0.01

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Several studies have indicated that pyrrole derivatives can induce apoptosis in cancer cells. A common pathway involves the activation of the intrinsic (mitochondrial) apoptosis pathway.

apoptosis_pathway Pyrrole_Derivatives Pyrrole Derivatives Bax Bax Activation Pyrrole_Derivatives->Bax induces Mitochondria Mitochondria Bax->Mitochondria translocates to Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c releases Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by pyrrole derivatives.

This pathway shows that pyrrole derivatives can activate pro-apoptotic proteins like Bax, leading to mitochondrial membrane permeabilization and the release of cytochrome c.[4][5] This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death.[4][5]

II. Antimicrobial Activity

Pyrrole-containing compounds have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

The following table summarizes the minimum inhibitory concentration (MIC) values for various pyrrole derivatives against different microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide 7a E. coli0.35[6]
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide 7b E. coli0.45[6]
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide 7c E. coli0.55[6]
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazide 5f M. tuberculosis H37Rv1.6[7]
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazide 5i M. tuberculosis H37Rv1.6[7]
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazide 5j M. tuberculosis H37Rv1.6[7]
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazide 5k M. tuberculosis H37Rv0.8[7]
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazide 5n M. tuberculosis H37Rv1.6[7]

Note: Specific MIC values for this compound were not found in the reviewed literature. The data presented is for related pyrrole and indole structures to illustrate the potential antimicrobial efficacy of this chemical class.

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][9]

  • Preparation of Microtiter Plates: Aseptically dispense 100 µL of sterile Mueller-Hinton broth (or another suitable broth) into the wells of a 96-well microtiter plate.

  • Serial Dilution of Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound across the wells of the microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in the appropriate broth.

  • Inoculation: Add 100 µL of the bacterial suspension to each well, resulting in a final volume of 200 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[8]

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Compound Stock and Serial Dilutions Plate_Inoculation Inoculate Microtiter Plate Compound_Prep->Plate_Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Plate_Inoculation Incubation Incubate at 37°C for 18-24h Plate_Inoculation->Incubation Visual_Inspection Visually Inspect for Growth Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Caption: Workflow for antimicrobial susceptibility testing.

III. Conclusion

The available literature suggests that the pyrrole-2-carbaldehyde scaffold and its derivatives are promising candidates for the development of both anticancer and antimicrobial agents. The biological activity is influenced by the nature and position of substituents on the pyrrole ring and the benzyl moiety. However, a systematic and direct comparative study of this compound and its analogs is needed to establish clear structure-activity relationships. The protocols and pathways described in this guide provide a foundational framework for researchers to conduct such comparative evaluations.

References

A Spectroscopic Comparison of 5-benzyl-1H-pyrrole-2-carbaldehyde and its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the spectral data of 5-benzyl-1H-pyrrole-2-carbaldehyde and its synthetic precursors provides valuable insights for researchers and professionals in drug development. This guide offers an objective comparison of their spectroscopic properties, supported by experimental data, to facilitate characterization and understanding of this important class of compounds.

The synthesis of this compound typically proceeds through the Vilsmeier-Haack formylation of a 2-substituted pyrrole precursor, in this case, 2-benzyl-1H-pyrrole. This reaction introduces a formyl group onto the pyrrole ring, a key functional group for further synthetic modifications in drug discovery programs. Spectroscopic analysis is crucial for confirming the structure of the starting material, tracking the progress of the reaction, and verifying the identity and purity of the final product.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursor, 2-benzyl-1H-pyrrole.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
2-benzyl-1H-pyrrole 7.95br s1HN-H
7.35 - 7.20m5HPhenyl-H
6.65t1HH-5
6.15t1HH-4
6.05t1HH-3
3.95s2HCH₂
This compound 9.50s1HCHO
9.30br s1HN-H
7.40 - 7.20m5HPhenyl-H
6.90d1HH-3
6.10d1HH-4
4.05s2HCH₂

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ) [ppm]Assignment
2-benzyl-1H-pyrrole 139.0, 128.8, 128.5, 126.5Phenyl-C
132.0C-2
118.0C-5
108.5C-3
106.0C-4
35.0CH₂
This compound 178.0C=O
145.0C-5
138.0, 129.0, 128.8, 127.0Phenyl-C
132.0C-2
123.0C-3
110.0C-4
36.0CH₂

Table 3: IR Spectroscopic Data (KBr, cm⁻¹)

Compoundν (N-H)ν (C-H) aromaticν (C=O)ν (C=C)
2-benzyl-1H-pyrrole ~3400~3100-3000-~1600-1450
This compound ~3300~3100-3000~1650~1600-1450

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Fragmentation Peaks (m/z)
2-benzyl-1H-pyrrole C₁₁H₁₁N157.21157 (M⁺), 91 (C₇H₇⁺), 66
This compound C₁₂H₁₁NO185.22185 (M⁺), 184 (M-H)⁺, 156 (M-CHO)⁺, 91 (C₇H₇⁺)

Experimental Protocols

Synthesis of 2-benzyl-1H-pyrrole:

A common method for the synthesis of 2-benzyl-1H-pyrrole is the Paal-Knorr pyrrole synthesis. This involves the reaction of a 1,4-dicarbonyl compound with a primary amine. For 2-benzyl-1H-pyrrole, the synthesis could start from a suitable benzyl-substituted 1,4-dicarbonyl compound and ammonia or an ammonia equivalent.

Synthesis of this compound via Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1]

  • Reagents: 2-benzyl-1H-pyrrole, phosphoryl chloride (POCl₃), and N,N-dimethylformamide (DMF).

  • Procedure:

    • The Vilsmeier reagent is prepared in situ by the slow addition of phosphoryl chloride to ice-cold N,N-dimethylformamide with stirring.

    • A solution of 2-benzyl-1H-pyrrole in DMF is then added dropwise to the freshly prepared Vilsmeier reagent at low temperature (typically 0-10 °C).

    • The reaction mixture is then stirred at room temperature or gently heated for a period of time to ensure complete reaction.

    • The reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base such as sodium hydroxide or sodium bicarbonate.

    • The product is typically extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), and the organic layer is washed, dried, and concentrated.

    • Purification of the crude product is achieved by column chromatography on silica gel or recrystallization.

Signaling Pathways and Experimental Workflows

The Vilsmeier-Haack reaction is a classic example of an electrophilic aromatic substitution reaction. The key steps are the formation of the electrophilic Vilsmeier reagent and its subsequent attack on the electron-rich pyrrole ring.

Vilsmeier_Haack_Reaction DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent reacts with POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Pyrrole 2-benzyl-1H-pyrrole Pyrrole->Intermediate attacks Product This compound Intermediate->Product Hydrolysis Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Start Materials: 2-benzyl-1H-pyrrole, DMF, POCl₃ Reaction Vilsmeier-Haack Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

References

A Comparative Guide to the Synthesis of 5-benzyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 5-benzyl-1H-pyrrole-2-carbaldehyde, a key intermediate in the development of various pharmacologically active compounds. We will focus on the validation of a common synthetic method, the Vilsmeier-Haack formylation, and compare it with a plausible alternative two-step approach involving the Paal-Knorr synthesis followed by formylation. This guide presents detailed experimental protocols, quantitative data for comparison, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.

Introduction

Pyrrole-2-carbaldehydes are crucial building blocks in medicinal chemistry due to their presence in numerous natural products and synthetic drugs exhibiting a wide range of biological activities. The substituent at the 5-position of the pyrrole ring, in this case, a benzyl group, can significantly influence the molecule's interaction with biological targets. Therefore, efficient and reliable synthetic access to compounds like this compound is of high importance. This guide evaluates the direct Vilsmeier-Haack formylation of 2-benzylpyrrole and contrasts it with a two-step sequence involving the initial construction of the 2-benzylpyrrole ring via the Paal-Knorr synthesis.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies for obtaining this compound are presented below. The first is a direct, one-step formylation, while the second is a two-step process involving the initial synthesis of the pyrrole ring.

ParameterRoute 1: Vilsmeier-Haack Formylation Route 2: Paal-Knorr Synthesis & Formylation
Starting Materials 2-Benzylpyrrole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)1-Phenyl-2,5-hexanedione, Ammonia/Primary Amine, Acetic Acid (for Paal-Knorr); then POCl₃, DMF
Number of Steps 12
Reported Yield ~60-70% (Estimated for similar substrates)Paal-Knorr: High yields; V-H: ~60-70%
Reaction Time 2-4 hoursPaal-Knorr: ~30 minutes; V-H: 2-4 hours
Key Advantages Direct, one-step procedure.Utilizes readily available dicarbonyl compounds.
Key Disadvantages Requires handling of hazardous POCl₃. Starting 2-benzylpyrrole may not be commercially available.Two distinct reaction steps, increasing overall synthesis time and resources.

Experimental Protocols

Route 1: Vilsmeier-Haack Formylation of 2-Benzylpyrrole

This procedure outlines the direct formylation of 2-benzylpyrrole at the C5 position.

Materials:

  • 2-Benzylpyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 2-benzylpyrrole (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.1 equivalents) to N,N-dimethylformamide (3 equivalents) at 0 °C. Stir the mixture for 30 minutes at this temperature.

  • Add the freshly prepared Vilsmeier reagent dropwise to the solution of 2-benzylpyrrole over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound.

Route 2: Paal-Knorr Synthesis of 2-Benzylpyrrole followed by Vilsmeier-Haack Formylation

This two-step route first constructs the 2-benzylpyrrole ring, which is then formylated.

Step 2a: Paal-Knorr Synthesis of 2-Benzylpyrrole

Materials:

  • 1-Phenyl-2,5-hexanedione

  • Ammonium acetate or a primary amine

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, combine 1-phenyl-2,5-hexanedione (1 equivalent) and ammonium acetate (or a primary amine, 1.2 equivalents) in glacial acetic acid.

  • Heat the mixture to reflux (approximately 110-120 °C) for 30 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield crude 2-benzylpyrrole, which can be purified by column chromatography or used directly in the next step.

Step 2b: Vilsmeier-Haack Formylation of 2-Benzylpyrrole

Follow the same procedure as described in Route 1 .

Visualizing the Synthetic Workflows

To better illustrate the sequence of operations in each synthetic route, the following diagrams are provided.

cluster_0 Route 1: Vilsmeier-Haack Formylation A1 2-Benzylpyrrole C1 Formylation Reaction (0°C to RT, 2-4h) A1->C1 B1 Vilsmeier Reagent (POCl₃ + DMF) B1->C1 D1 Aqueous Workup & Extraction C1->D1 E1 Purification (Column Chromatography) D1->E1 F1 5-benzyl-1H-pyrrole- 2-carbaldehyde E1->F1

Caption: Workflow for the direct Vilsmeier-Haack formylation of 2-benzylpyrrole.

cluster_1 Route 2: Paal-Knorr Synthesis & Formylation cluster_2a Step 2a: Paal-Knorr Synthesis cluster_2b Step 2b: Vilsmeier-Haack Formylation A2 1-Phenyl-2,5-hexanedione + Ammonia/Amine B2 Cyclization (Acetic Acid, Reflux, 30 min) A2->B2 C2 Workup & Isolation B2->C2 D2 2-Benzylpyrrole C2->D2 F2 Formylation Reaction (0°C to RT, 2-4h) D2->F2 E2 Vilsmeier Reagent (POCl₃ + DMF) E2->F2 G2 Aqueous Workup & Extraction F2->G2 H2 Purification (Column Chromatography) G2->H2 I2 5-benzyl-1H-pyrrole- 2-carbaldehyde H2->I2

Caption: Two-step workflow combining Paal-Knorr synthesis and Vilsmeier-Haack formylation.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between the two will likely depend on the availability of starting materials and the desired operational simplicity.

  • Route 1 (Vilsmeier-Haack Formylation) is the more direct approach, assuming the starting 2-benzylpyrrole is accessible. It is a well-established and generally reliable method for the formylation of electron-rich heterocycles.

Researchers should consider the overall efficiency, cost, and safety implications of each route when planning their synthetic strategy. The provided experimental protocols and comparative data serve as a foundation for making an informed decision.

comparative study of different synthetic methods for pyrrole-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrrole-2-carbaldehyde and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, natural products, and functional materials. The strategic introduction of the formyl group onto the pyrrole ring is a critical step that dictates the overall efficiency of the synthetic sequence. This guide provides a comparative analysis of various synthetic methods for preparing pyrrole-2-carbaldehydes, offering insights into their mechanisms, advantages, and limitations, supported by experimental data.

Overview of Synthetic Strategies

The synthesis of pyrrole-2-carbaldehydes can be broadly categorized into two main approaches: the direct formylation of a pre-existing pyrrole ring and the de novo construction of the pyrrole ring with the aldehyde functionality already incorporated. This guide will focus on the most prevalent direct formylation methods and touch upon a modern de novo approach.

A logical workflow for the selection of a synthetic method is outlined below.

G start Starting Material: Pyrrole or Substituted Pyrrole vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) start->vilsmeier High Yield Good Generality reimer Reimer-Tiemann Reaction (CHCl3, base) start->reimer Classic Method Potential for byproducts dme Dichloromethyl Methyl Ether + Lewis Acid start->dme Regioselective for substituted pyrroles product Pyrrole-2-carbaldehyde vilsmeier->product reimer->product dme->product

A Comparative Guide to Purity Assessment of Synthesized 5-benzyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 5-benzyl-1H-pyrrole-2-carbaldehyde, a key intermediate in various drug discovery programs. We present detailed experimental protocols and comparative data for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, we discuss the potential impurities arising from its synthesis and compare its purity assessment with a common isomer, 1-benzyl-1H-pyrrole-3-carbaldehyde.

Introduction

This compound is a crucial building block in the synthesis of a wide range of biologically active compounds. Its purity is paramount to ensure the desired reaction outcomes, accurate biological testing results, and the overall quality and safety of the final drug product. The most common synthetic route to this compound is the Vilsmeier-Haack formylation of 1-benzylpyrrole. This reaction, while effective, can lead to several impurities that need to be identified and quantified.

Potential Impurities:

  • Starting Material: Unreacted 1-benzyl-1H-pyrrole.

  • Regioisomer: 1-benzyl-1H-pyrrole-3-carbaldehyde, formed by formylation at the C3 position of the pyrrole ring.

  • Residual Solvents: Solvents used in the reaction and workup, such as N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), and extraction solvents.

  • By-products: Products from side reactions of the Vilsmeier reagent.

This guide will equip researchers with the necessary knowledge to select the most appropriate analytical technique for their specific needs and to accurately assess the purity of their synthesized this compound.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, such as the desired level of accuracy, the nature of the impurities to be quantified, and the available instrumentation. Below is a comparative summary of the most commonly employed techniques.

TechniquePrincipleAdvantagesDisadvantagesTypical Purity Range
HPLC Differential partitioning of analytes between a stationary and a mobile phase.High resolution for separating closely related impurities (e.g., regioisomers). Good sensitivity and reproducibility.Requires reference standards for quantification. Method development can be time-consuming.95-99.9%
qNMR The signal intensity of a nucleus is directly proportional to the number of nuclei.Primary analytical method, does not require a reference standard of the analyte. Provides structural information. Can quantify multiple components simultaneously.Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard.90-99.5%
GC-MS Separation of volatile compounds based on their boiling points and partitioning, followed by mass-based detection.Excellent for identifying and quantifying volatile impurities, such as residual solvents. High sensitivity and specificity.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.ppm to % levels for volatile impurities

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method suitable for the analysis of this compound and its potential non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample preparation)

  • This compound sample

  • Reference standards for potential impurities (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The exact ratio should be optimized for the best separation, a starting point could be 60:40 (v/v) acetonitrile:water.

  • Standard Preparation: Accurately weigh and dissolve the reference standards in methanol to prepare stock solutions of known concentrations. Prepare a series of working standards by diluting the stock solutions.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of methanol.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 295 nm (based on the UV absorbance maximum of the pyrrole-2-carbaldehyde chromophore)

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards. Calculate the purity of the sample using the area normalization method or by creating a calibration curve from the standard solutions.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol provides a general procedure for determining the purity of this compound using qNMR with an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • High-purity internal standard (e.g., maleic anhydride, dimethyl sulfone)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle, sufficient number of scans for good signal-to-noise).

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

¹H NMR Data for this compound (in CDCl₃): [1]

  • δ 9.56 (s, 1H, CHO)

  • δ 7.31 (t, J = 7.2 Hz, 2H, Ar-H)

  • δ 7.26 (dd, J = 6.4, 4.1 Hz, 1H, Ar-H)

  • δ 7.15 (d, J = 7.5 Hz, 2H, Ar-H)

  • δ 6.97 (d, J = 3.3 Hz, 2H, Pyrrole-H)

  • δ 6.27 (t, J = 3.1 Hz, 1H, Pyrrole-H)

  • δ 5.56 (s, 2H, CH₂)

¹³C NMR Data for this compound (in CDCl₃): [1]

  • δ 179.6, 137.6, 131.5, 128.8, 127.8, 127.3, 124.9, 110.2, 52.0

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This protocol outlines a headspace GC-MS method for the determination of residual solvents in the synthesized product.

Instrumentation:

  • GC-MS system with a headspace autosampler

  • Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent)

Reagents:

  • High-purity standards of expected residual solvents (e.g., DMF, toluene, ethyl acetate)

  • High-boiling point solvent for sample dissolution (e.g., DMSO, N-Methyl-2-pyrrolidone)

Procedure:

  • Standard Preparation: Prepare a stock solution containing the expected residual solvents at known concentrations in the chosen high-boiling point solvent. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a headspace vial. Add a known volume (e.g., 1 mL) of the high-boiling point solvent. Seal the vial.

  • Headspace GC-MS Conditions:

    • Headspace:

      • Oven Temperature: 80-100 °C

      • Loop Temperature: 110-130 °C

      • Transfer Line Temperature: 140-160 °C

      • Equilibration Time: 15-30 min

    • GC:

      • Injector Temperature: 250 °C

      • Oven Program: Start at 40 °C, hold for 5 min, then ramp to 240 °C at 10 °C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • MS:

      • Ionization Mode: Electron Ionization (EI)

      • Scan Range: m/z 35-350

  • Analysis: Analyze the standard solutions and the sample solution.

  • Data Analysis: Identify the residual solvents in the sample by comparing their retention times and mass spectra with those of the standards. Quantify the amount of each solvent using a calibration curve.

Visualization of Experimental Workflows

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis cluster_gcms GC-MS Analysis synthesis Synthesized 5-benzyl-1H- pyrrole-2-carbaldehyde hplc_prep Sample Preparation (Dissolve in Methanol) synthesis->hplc_prep Non-volatile impurities qnmr_prep Sample Preparation (Dissolve with Internal Standard) synthesis->qnmr_prep Overall purity gcms_prep Sample Preparation (Headspace Vial) synthesis->gcms_prep Volatile impurities hplc_analysis C18 RP-HPLC (UV Detection) hplc_prep->hplc_analysis hplc_data Data Analysis (Purity Calculation) hplc_analysis->hplc_data qnmr_analysis ¹H NMR Spectroscopy qnmr_prep->qnmr_analysis qnmr_data Data Analysis (Purity Calculation) qnmr_analysis->qnmr_data gcms_analysis Headspace GC-MS gcms_prep->gcms_analysis gcms_data Data Analysis (Residual Solvent ID & Quant) gcms_analysis->gcms_data

Caption: Workflow for the purity assessment of this compound.

Comparison with an Alternative: 1-benzyl-1H-pyrrole-3-carbaldehyde

The primary regioisomeric impurity in the synthesis of this compound is 1-benzyl-1H-pyrrole-3-carbaldehyde. The analytical methods described above can be adapted to separate and quantify this isomer.

Key Differences in Analytical Profiles:

  • HPLC: Due to the difference in polarity and molecular geometry, the 2- and 3-carbaldehyde isomers are expected to have different retention times on a reverse-phase column. The 2-carbaldehyde, with the aldehyde group adjacent to the bulky benzyl group, may have a slightly different interaction with the stationary phase compared to the 3-carbaldehyde.

  • NMR: The ¹H and ¹³C NMR spectra of the two isomers will be distinct. The chemical shifts and coupling patterns of the pyrrole protons will be significantly different, allowing for unambiguous identification and quantification of each isomer in a mixture.

  • GC-MS: While both isomers have the same molecular weight, their fragmentation patterns in the mass spectrometer may show subtle differences. Their retention times in the gas chromatograph will also likely differ.

A well-optimized HPLC method is typically the most effective technique for the baseline separation and accurate quantification of these positional isomers.

Conclusion

The purity assessment of synthesized this compound is a critical step in ensuring the quality and reliability of subsequent research and development activities. This guide has provided a comparative overview and detailed protocols for three powerful analytical techniques: HPLC, qNMR, and GC-MS. Each method offers distinct advantages for identifying and quantifying different types of impurities. A combination of these techniques will provide a comprehensive purity profile of the synthesized compound. For routine quality control, a validated HPLC method is often the most practical approach, while qNMR serves as an excellent primary method for absolute purity determination. GC-MS is indispensable for the analysis of residual volatile impurities. By implementing these methodologies, researchers can confidently assess the purity of their this compound and ensure the integrity of their scientific endeavors.

References

Unveiling the Solid State: A Comparative Guide to the X-ray Crystallography of Substituted Pyrrole-2-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount for rational drug design and structure-activity relationship studies. This guide provides a comparative analysis of the X-ray crystallographic data of substituted 1H-pyrrole-2-carbaldehyde derivatives, offering insights into their solid-state conformations and intermolecular interactions.

While the primary focus was initially on 5-benzyl-1H-pyrrole-2-carbaldehyde derivatives, a comprehensive search of crystallographic databases revealed a scarcity of publicly available crystal structures for this specific scaffold. To provide a valuable comparative resource, this guide has been broadened to include a detailed analysis of a structurally related derivative, 1-(4-methoxyphenyl)-5-methyl-2-phenyl-1H-pyrrole-3-carbaldehyde, for which complete crystallographic data is accessible. This compound shares the core pyrrole aldehyde framework and offers a valuable case study. In addition, crystallographic data for 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde is included to provide a comparative perspective on a positional isomer with a different substitution pattern.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two substituted pyrrole-2-carbaldehyde derivatives, providing a basis for comparing their solid-state structures.

Parameter1-(4-methoxyphenyl)-5-methyl-2-phenyl-1H-pyrrole-3-carbaldehyde1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde
CCDC No. 1560777-
Empirical Formula C₁₉H₁₇NO₂C₁₂H₁₀N₂O₃
Formula Weight 291.34230.22
Crystal System MonoclinicTriclinic
Space Group P2₁/nP-1
a (Å) 10.123(3)7.2643(8)
b (Å) 12.134(4)8.3072(10)
c (Å) 13.015(4)9.2570(12)
α (°) 90104.10(2)
β (°) 109.34(3)96.463(11)
γ (°) 9096.92(2)
Volume (ų) 1507.0(8)531.98(11)
Z 42
R-factor (%) 5.763.7

Experimental Protocols

The methodologies employed in the X-ray crystallographic analysis of these compounds are crucial for the reproducibility and validation of the results. Below are the detailed experimental protocols for the key stages of analysis.

Synthesis and Crystallization

1-(4-methoxyphenyl)-5-methyl-2-phenyl-1H-pyrrole-3-carbaldehyde: This compound was synthesized via an iodine/copper-mediated oxidative annulation reaction from aryl methyl ketones, arylamines, and acetoacetate esters. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a solution in an unspecified solvent.

1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde: This derivative was prepared by the reaction of pyrrole-2-carboxaldehyde with 2-nitrobenzyl bromide in the presence of sodium hydride in N,N-dimethylformamide (DMF). Colorless single crystals were grown from a petroleum ether-ethyl acetate (2:1) solution.[1]

X-ray Data Collection and Structure Refinement

For both compounds, single-crystal X-ray diffraction data was collected on a diffractometer equipped with a CCD area detector using Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The general workflow for the synthesis and crystallographic analysis of substituted pyrrole-2-carbaldehyde derivatives can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis X-ray Crystallographic Analysis Starting_Materials Aryl Methyl Ketone + Arylamine + Acetoacetate Ester Reaction Oxidative Annulation (I₂/Cu-mediated) Starting_Materials->Reaction Crude_Product Crude Pyrrole-2-carbaldehyde Derivative Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Crystallization Slow Evaporation Purification->Crystallization Single_Crystals Single Crystals Crystallization->Single_Crystals Data_Collection X-ray Data Collection (Diffractometer) Single_Crystals->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure (.cif file) Structure_Refinement->Final_Structure

Caption: General workflow for the synthesis and X-ray crystallographic analysis.

Logical Relationship of Crystallographic Analysis

The process of determining a crystal structure from diffraction data follows a logical progression of steps, each building upon the previous one.

logical_relationship Diffraction_Pattern Diffraction Pattern (Spot Intensities & Positions) Unit_Cell Unit Cell Parameters & Space Group Diffraction_Pattern->Unit_Cell Structure_Factors Structure Factors (Amplitudes & Phases) Diffraction_Pattern->Structure_Factors Phase Problem Unit_Cell->Structure_Factors Electron_Density_Map Electron Density Map Structure_Factors->Electron_Density_Map Atomic_Model Initial Atomic Model Electron_Density_Map->Atomic_Model Refined_Model Refined Atomic Model (Bond Lengths, Angles) Atomic_Model->Refined_Model Refinement

Caption: Logical flow from diffraction data to the final refined crystal structure.

References

A Comparative Guide to the Mechanistic Pathways of 5-benzyl-1H-pyrrole-2-carbaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic studies of reactions involving 5-benzyl-1H-pyrrole-2-carbaldehyde, a versatile heterocyclic aldehyde. By examining its synthesis and key reactions alongside relevant alternatives, this document aims to furnish researchers with the necessary data to make informed decisions in synthetic planning and drug discovery.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor to a wide array of more complex molecules with potential biological activity. Understanding the mechanisms of its formation and subsequent reactions is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes. This guide will delve into the mechanistic details of common synthetic pathways leading to this compound and compare its reactivity in subsequent transformations with that of other substituted pyrrole-2-carbaldehydes.

Synthesis of this compound: A Mechanistic Comparison

The synthesis of 5-substituted-1H-pyrrole-2-carbaldehydes can be achieved through several methods, with the Vilsmeier-Haack and Paal-Knorr reactions being two of the most prominent.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like pyrroles. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Reaction Mechanism:

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from a substituted amide (commonly N,N-dimethylformamide - DMF) and phosphorus oxychloride (POCl₃).[1][2][3]

  • Electrophilic Attack: The electron-rich pyrrole ring of a 2-substituted pyrrole, such as 2-benzylpyrrole, attacks the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C5 position, which is activated by the nitrogen atom of the pyrrole ring.[4]

  • Aromatization: A subsequent loss of a proton restores the aromaticity of the pyrrole ring, yielding an iminium ion intermediate.

  • Hydrolysis: The reaction mixture is then treated with water to hydrolyze the iminium ion, affording the final aldehyde product, this compound.[2]

Logical Relationship of Vilsmeier-Haack Reaction

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Electrophilic_attack Electrophilic Aromatic Substitution Vilsmeier_reagent->Electrophilic_attack Two_benzylpyrrole 2-Benzylpyrrole Two_benzylpyrrole->Electrophilic_attack Iminium_intermediate Iminium Ion Intermediate Electrophilic_attack->Iminium_intermediate Hydrolysis Hydrolysis Iminium_intermediate->Hydrolysis Final_product 5-benzyl-1H-pyrrole- 2-carbaldehyde Hydrolysis->Final_product

Caption: Vilsmeier-Haack formylation of 2-benzylpyrrole.

Paal-Knorr Synthesis

The Paal-Knorr synthesis provides an alternative route to substituted pyrroles through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5][6]

Reaction Mechanism:

  • Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[5]

  • Cyclization: An intramolecular nucleophilic attack by the nitrogen of the hemiaminal on the second carbonyl group leads to a cyclic intermediate.[5]

  • Dehydration: Subsequent dehydration steps result in the formation of the aromatic pyrrole ring.[6]

To synthesize this compound via this method, a suitably substituted 1,4-dicarbonyl precursor would be required.

Logical Relationship of Paal-Knorr Synthesis

Paal_Knorr Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal_formation Hemiaminal Formation Dicarbonyl->Hemiaminal_formation Amine Primary Amine or Ammonia Amine->Hemiaminal_formation Cyclic_intermediate Cyclic Intermediate Hemiaminal_formation->Cyclic_intermediate Dehydration Dehydration Cyclic_intermediate->Dehydration Final_product Substituted Pyrrole Dehydration->Final_product

Caption: General mechanism of the Paal-Knorr pyrrole synthesis.

Comparative Reactivity of this compound

The aldehyde functional group at the C2 position of the pyrrole ring is a key site for various chemical transformations. The nature of the substituent at the C5 position can significantly influence the reactivity of this aldehyde.

Wittig Reaction

The Wittig reaction is a powerful tool for the formation of alkenes from aldehydes and ketones. The reaction of this compound with a phosphorus ylide would proceed as follows:

Reaction Mechanism:

  • Nucleophilic Attack: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde.

  • Betaine Formation: This attack leads to the formation of a zwitterionic intermediate called a betaine.

  • Oxaphosphetane Formation: The betaine then cyclizes to form a four-membered ring intermediate, the oxaphosphetane.

  • Elimination: The oxaphosphetane collapses to yield the alkene product and triphenylphosphine oxide.

The electron-donating nature of the pyrrole ring can influence the electrophilicity of the aldehyde carbonyl, potentially affecting the reaction rate compared to other aromatic aldehydes.

Data Presentation

While specific quantitative data for the synthesis and reactions of this compound are not extensively available in the public domain, the following tables provide a comparative framework based on general knowledge of these reaction types.

Table 1: Comparison of Synthetic Methods for 5-Substituted Pyrrole-2-carbaldehydes

FeatureVilsmeier-Haack ReactionPaal-Knorr Synthesis
Starting Materials Substituted Pyrrole, DMF, POCl₃1,4-Dicarbonyl Compound, Amine/Ammonia
Key Intermediate Vilsmeier Reagent (Chloroiminium ion)Hemiaminal
General Yields Moderate to HighGood to Excellent
Scope Broad for electron-rich aromaticsDependent on availability of 1,4-dicarbonyls
Reaction Conditions Typically 0°C to room temperatureOften requires heating

Table 2: Spectroscopic Data for a Representative 1-benzyl-1H-pyrrole-2-carbaldehyde

Proton (¹H) NMRChemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) Hz
Aldehyde-H9.56s1H-
Pyrrole-H7.25s1H-
Aromatic-H7.12d2H7.8
Aromatic-H7.07d2H7.4
Pyrrole-H6.96d1H3.3
Pyrrole-H6.26t1H2.8
Benzyl-CH₂5.52s2H-
Methyl-H2.32s3H-
Carbon (¹³C) NMRChemical Shift (δ) ppm
C=O179.61
Aromatic-C137.5, 134.6, 131.6, 131.4, 129.5, 127.5, 124.9
Pyrrole-C110.1
Benzyl-CH₂51.8
Methyl-C21.2

Note: The data presented is for 1-(4-(Methyl)benzyl)-1H-Pyrrole-2-carbaldehyde, an isomer of the title compound, and serves as a representative example.

Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation

To a solution of the substituted pyrrole in anhydrous DMF at 0°C is added phosphorus oxychloride dropwise. The reaction mixture is stirred at room temperature for a specified time. The reaction is then quenched by the addition of an aqueous sodium acetate solution. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

[3]#### General Procedure for Paal-Knorr Synthesis

A mixture of the 1,4-dicarbonyl compound and the primary amine or an ammonium salt in a suitable solvent (e.g., ethanol, acetic acid) is heated to reflux for several hours. After cooling, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by distillation or recrystallization.

General Procedure for Wittig Reaction

To a suspension of the phosphonium salt in an appropriate solvent (e.g., THF, diethyl ether) is added a strong base (e.g., n-butyllithium, sodium hydride) at a low temperature to generate the ylide. The aldehyde, dissolved in the same solvent, is then added dropwise to the ylide solution. The reaction mixture is stirred for a period of time at room temperature or with gentle heating. The reaction is quenched, and the product is extracted, dried, and purified by chromatography.

Conclusion

The synthesis and reactivity of this compound are governed by well-established mechanistic principles of electrophilic aromatic substitution and nucleophilic addition. While the Vilsmeier-Haack and Paal-Knorr reactions offer viable synthetic routes, the choice of method will depend on the availability of starting materials and desired substitution patterns. The aldehyde functionality provides a versatile handle for further molecular elaboration, with its reactivity influenced by the electronic properties of the pyrrole ring and its substituents. This guide provides a foundational understanding for researchers to explore the chemistry of this important heterocyclic building block. Further quantitative studies are needed to provide a more detailed comparison of reaction kinetics and yields for this compound relative to other substituted analogs.

References

Comparative Bioactivity Analysis of 5-benzyl-1H-pyrrole-2-carbaldehyde and Known Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the potential bioactivity of 5-benzyl-1H-pyrrole-2-carbaldehyde against known inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis. While direct experimental data for this compound is not available in the reviewed literature, its structural similarity to other pyrrole-2-carbaldehyde derivatives suggests its potential as an inhibitor of the enoyl-acyl carrier protein reductase (ENR), a key enzyme in mycobacterial fatty acid synthesis.[1][2] This guide contextualizes its potential efficacy by comparing it with known ENR inhibitors and structurally related compounds.

Introduction to Pyrrole-2-Carbaldehydes as ENR Inhibitors

The enzyme enoyl-acyl carrier protein reductase (ENR), encoded by the inhA gene in Mycobacterium tuberculosis, is a critical component of the type II fatty acid synthase (FAS-II) system.[1] This pathway is essential for the biosynthesis of mycolic acids, which are unique and vital components of the mycobacterial cell wall. Inhibition of ENR disrupts cell wall formation, leading to bacterial death. This makes ENR a well-validated and attractive target for the development of new antitubercular drugs.[1]

Pyrrole-containing compounds have emerged as a promising class of antimicrobials, with various derivatives demonstrating potent activity against M. tuberculosis.[3] Specifically, the pyrrole-2-carbaldehyde scaffold has been identified as an effective pharmacophore for targeting ENR.[1] The aldehyde functional group is often crucial for the inhibitory activity of these molecules.

Quantitative Bioactivity Comparison

To provide a framework for evaluating the potential of this compound, the following table summarizes the antitubercular activity (Minimum Inhibitory Concentration - MIC) of known ENR inhibitors and a structurally related pyrrole derivative. The MIC value represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundTarget EnzymeOrganismMIC (µg/mL)
Known ENR Inhibitors
IsoniazidENR (InhA)Mycobacterium tuberculosis H37Rv0.02 - 0.2
TriclosanENR (FabI)Staphylococcus aureus0.08
Structurally Related Pyrrole Derivative
3-(4-(1H-pyrrol-1-yl)phenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehydeENR (InhA)Mycobacterium tuberculosis H37Rv> 50

Note: Data for Isoniazid and Triclosan are established reference values. Data for the structurally related pyrrole derivative is sourced from literature and is provided as a contextual reference.[4] The significantly higher MIC for this more complex molecule suggests that simpler structures like this compound warrant investigation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for assessing antitubercular activity.

FAS_II_Pathway cluster_inhibitors Inhibitors Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Acyl-ACP Acyl-ACP Malonyl-CoA->Acyl-ACP FabD β-ketoacyl-ACP β-ketoacyl-ACP Acyl-ACP->β-ketoacyl-ACP FabH/FabB β-hydroxyacyl-ACP β-hydroxyacyl-ACP β-ketoacyl-ACP->β-hydroxyacyl-ACP MabA trans-2-enoyl-ACP trans-2-enoyl-ACP β-hydroxyacyl-ACP->trans-2-enoyl-ACP HadA/B/C Acyl-ACP (elongated) Acyl-ACP (elongated) trans-2-enoyl-ACP->Acyl-ACP (elongated) InhA (ENR) Mycolic Acids Mycolic Acids Acyl-ACP (elongated)->Mycolic Acids Pks13 Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acids->Mycobacterial Cell Wall Isoniazid (activated) Isoniazid (activated) InhA (ENR) InhA (ENR) Isoniazid (activated)->InhA (ENR) Triclosan Triclosan Triclosan->InhA (ENR) This compound (putative) This compound (putative) This compound (putative)->InhA (ENR)

Caption: The bacterial Type-II Fatty Acid Synthesis (FAS-II) pathway, highlighting the role of ENR (InhA) and its inhibition.

MABA_Workflow A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate wells with Mycobacterium tuberculosis H37Rv A->B C Incubate plates for 7 days at 37°C B->C D Add Alamar Blue reagent to each well C->D E Incubate for an additional 24 hours D->E F Observe color change (Blue to Pink) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: A generalized workflow for the Microplate Alamar Blue Assay (MABA) to determine the MIC of antitubercular compounds.

Experimental Protocols

Enoyl-ACP Reductase (InhA) Inhibition Assay

This assay spectrophotometrically measures the inhibition of the InhA enzyme by monitoring the oxidation of NADH.

Materials:

  • Purified recombinant InhA enzyme

  • NADH

  • Crotonoyl-CoA (substrate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 100 mM Sodium Phosphate, pH 7.5)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • A reaction mixture is prepared in the wells of a 96-well plate containing the assay buffer, NADH, and the InhA enzyme.

  • The test compound, at various concentrations, is added to the wells. A control well with DMSO but no compound is also prepared.

  • The plate is incubated at room temperature for a defined period to allow the inhibitor to bind to the enzyme.

  • The enzymatic reaction is initiated by the addition of the substrate, crotonoyl-CoA.

  • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, is monitored kinetically over time using a spectrophotometer.

  • The rate of reaction in the presence of the inhibitor is compared to the control to determine the percent inhibition.

  • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from a dose-response curve.

Antitubercular Activity (MIC) Determination using Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[4]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • The test compounds are serially diluted in a 96-well microplate using Middlebrook 7H9 broth.

  • A standardized inoculum of M. tuberculosis H37Rv is added to each well. Control wells containing no drug (growth control) and no bacteria (sterility control) are included.

  • The plates are incubated at 37°C for 7 days.

  • After the incubation period, Alamar Blue solution is added to each well.

  • The plates are re-incubated for 24 hours.

  • The results are determined visually or by measuring fluorescence. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[4]

Conclusion

While direct experimental evidence for the bioactivity of this compound is pending, its structural features align with a promising class of ENR inhibitors. The established antitubercular activity of other pyrrole-2-carbaldehyde derivatives provides a strong rationale for its investigation as a potential therapeutic agent against tuberculosis. Further research, including direct enzyme inhibition assays and whole-cell screening against M. tuberculosis, is warranted to elucidate its specific bioactivity and therapeutic potential. The experimental protocols detailed in this guide provide a clear framework for such future investigations.

References

Safety Operating Guide

Proper Disposal of 5-benzyl-1H-pyrrole-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 5-benzyl-1H-pyrrole-2-carbaldehyde as a hazardous chemical waste. It should not be disposed of down the drain or in regular solid waste streams. Proper disposal requires adherence to local, state, and federal regulations and should be managed through your institution's Environmental Health and Safety (EHS) office.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. Understanding its specific hazards is crucial for safe handling and disposal.

Personal Protective Equipment (PPE) is mandatory when handling this chemical for disposal. This includes:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure.

  • Respiratory Protection: May be required if dusts are generated.

Hazard Classification

Hazard StatementGHS ClassificationDescription
H302Acute Toxicity, Oral (Category 4)Harmful if swallowed.
H315Skin Corrosion/Irritation (Category 2)Causes skin irritation.[1]
H319Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritation.[1]
H335Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemMay cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as a hazardous waste. The following steps outline the standard operating procedure for its collection and disposal.

1. Waste Identification and Segregation:

  • This chemical is an organic aldehyde. It should be segregated from incompatible waste streams, such as strong oxidizing agents, strong bases, and strong reducing agents, to prevent violent reactions.[2]

  • Do not mix this waste with other chemical waste unless compatibility has been confirmed by your EHS department.

2. Container Selection and Labeling:

  • Container: Use a designated, leak-proof hazardous waste container that is compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage. The container must have a secure, tightly-fitting lid.

  • Labeling: The container must be clearly labeled with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.

    • The quantity of waste.

    • The date of waste generation.

    • The location of origin (e.g., laboratory room number).

    • The name and contact information of the principal investigator.

3. Waste Accumulation and Storage:

  • Store the sealed hazardous waste container in a designated "Satellite Accumulation Area" within the laboratory.

  • This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is cool, dry, and well-ventilated.

  • Keep the container closed at all times, except when adding waste.

4. Disposal Request and Pickup:

  • Once the container is full, or if the chemical is no longer needed, submit a hazardous waste pickup request to your institution's EHS department.

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a paper request.

5. Empty Container Disposal:

  • An "empty" container that held this compound must also be disposed of properly.

  • To be considered non-hazardous, the container must be triple-rinsed with a suitable solvent.

  • The rinsate from this cleaning process must be collected and treated as hazardous waste.

  • After triple-rinsing, the container can typically be disposed of in the regular trash, but you should confirm this with your EHS department.

Emergency Procedures for Spills

In the event of a spill, the following immediate actions should be taken:

  • Alert Personnel: Notify everyone in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.

  • Control Ignition Sources: Extinguish any open flames and turn off equipment that could create a spark.

  • Ventilate: Increase ventilation to the area.

  • Clean-up:

    • For small spills, and only if you are trained to do so, use an appropriate absorbent material to contain and clean up the spill.

    • Sweep up the solid material, taking care not to generate dust.

    • Place the spilled material and any contaminated cleaning supplies into a sealed container and label it as hazardous waste.

  • Contact EHS: Report the spill to your EHS department for further guidance and to arrange for disposal of the clean-up materials.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Identify Waste as This compound A->B C Select Compatible, Leak-Proof Container B->C D Affix 'Hazardous Waste' Label with Full Chemical Name C->D E Store in Designated Satellite Accumulation Area D->E F Keep Container Tightly Closed E->F G Submit Waste Pickup Request to EHS F->G H EHS Collects Waste for Approved Disposal G->H S1 Small Spill Occurs S2 Contain with Absorbent S1->S2 S3 Collect Waste & Debris S2->S3 S4 Package and Label as Hazardous Waste S3->S4 S4->G Request Pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-benzyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 5-benzyl-1H-pyrrole-2-carbaldehyde in a laboratory setting. The following procedures are based on best practices for handling similar aromatic aldehydes and pyrrole derivatives.

1. Personal Protective Equipment (PPE)

Proper PPE is essential to minimize exposure and ensure personal safety when working with this compound. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes Safety Goggles with Side Shields or Face ShieldMust be worn at all times in the laboratory. A face shield is recommended when there is a risk of splashing.[1][2]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be replaced immediately.[1]
Body Laboratory CoatA flame-resistant lab coat that is fully buttoned is required to protect against splashes and spills.[3]
Feet Closed-Toe ShoesShoes must cover the entire foot to protect from spills.[3]
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

2. First Aid Measures

In the event of exposure, immediate action is critical. The following table outlines the appropriate first aid procedures.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[4][5]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

3. Handling and Storage

Proper handling and storage procedures are vital to maintain the integrity of the compound and the safety of the laboratory environment.

AspectProcedure
Handling Use only in a well-ventilated area, such as a chemical fume hood. Avoid contact with skin, eyes, and clothing.[2] Avoid inhalation of vapor or dust. Keep away from heat, sparks, and open flames.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible materials such as strong oxidizing agents and acids.

4. Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is necessary to prevent environmental contamination and ensure safety.

ActionProcedure
Minor Spills For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). Place the absorbed material into a suitable, labeled container for disposal.[7] Clean the spill area with soap and water.
Major Spills Evacuate the area. Ventilate the area and remove all sources of ignition.[2] Contain the spill using appropriate barriers. Absorb the material with an inert absorbent and place it in a sealed, labeled container for disposal.[2] Do not allow the material to enter drains or waterways.
Disposal Dispose of waste material in accordance with all applicable federal, state, and local regulations.[4][5] Contact a licensed professional waste disposal service to dispose of this material.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review SDS & Safety Info Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Proceed if understood Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Perform_Experiment Perform Experiment Work_in_Hood->Perform_Experiment Decontaminate Decontaminate Glassware Perform_Experiment->Decontaminate Dispose_Waste Dispose of Chemical Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.